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  • Product: 2-Propanol, 1-butoxy-3-ethoxy-
  • CAS: 13021-52-8

Core Science & Biosynthesis

Foundational

1-Butoxy-3-ethoxy-2-propanol: A Comprehensive Guide to its Chemical Properties, Synthesis, and Applications as a Green Solvent

Executive Summary The transition toward sustainable chemical processes has accelerated the development of bio-based solvents. Among these, Dialkyl Ethers of Glycerol (DAEGs) have emerged as highly versatile, amphiphilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward sustainable chemical processes has accelerated the development of bio-based solvents. Among these, Dialkyl Ethers of Glycerol (DAEGs) have emerged as highly versatile, amphiphilic molecules capable of replacing traditional volatile organic compounds (VOCs). This whitepaper provides an in-depth technical analysis of 1-butoxy-3-ethoxy-2-propanol (CAS: 13021-52-8), an asymmetric DAEG. By examining its physicochemical profile, regioselective synthesis, and solvation mechanics, this guide serves as a foundational resource for researchers in pharmaceutical formulation, materials science, and green chemistry.

Structural Identity and Physicochemical Profiling

1-Butoxy-3-ethoxy-2-propanol is a structurally asymmetric glycerol derivative characterized by a central secondary hydroxyl group flanked by two distinct ether linkages (a butyl ether at C1 and an ethyl ether at C3)1[1].

Causality of Solvent Properties

The unique performance of this solvent stems directly from its molecular architecture:

  • Broad Liquid Range: The asymmetry of the C4 (butyl) and C2 (ethyl) ether chains introduces significant steric irregularity. This disrupts crystal lattice formation, depressing the freezing point and extending the liquid range, which is critical for low-temperature applications like battery electrolytes 2[2].

  • Amphiphilic Solvation: The molecule possesses a hydrophilic core (the C2 -OH group) capable of hydrogen bond donation, while the terminal ether oxygens act as hydrogen bond acceptors. The aliphatic tails provide lipophilic interaction sites, making it an ideal co-solvent for poorly water-soluble Active Pharmaceutical Ingredients (APIs).

Quantitative Data Summary

The following table consolidates the critical thermodynamic and physicochemical properties of 1-butoxy-3-ethoxy-2-propanol 3[3]:

PropertyValueScientific Implication
CAS Number 13021-52-8Unique chemical identifier.
Molecular Formula C9H20O3Defines the carbon-to-oxygen ratio (hydrophobic balance).
Molecular Weight 176.25 g/mol Optimal size for low volatility.
Boiling Point 187 °CHigh thermal stability; qualifies as a low-VOC solvent.
Density (ρ) 0.9338 g/mLFacilitates easy phase separation from aqueous layers.
Dielectric Constant (ε) 7.386Moderately polar; capable of dissolving a wide range of organic solutes.
Log P 0.4840Mildly lipophilic; excellent for transdermal drug delivery formulations.
Refractive Index (nD) 1.4176Useful for rapid purity validation via refractometry.

Mechanistic Synthesis & Regioselective Protocol

The synthesis of asymmetric DAEGs requires strict regiocontrol to avoid the formation of unwanted 1,2-dialkoxy-3-propanol isomers. To achieve this, base-catalyzed ring-opening of an alkyl glycidyl ether is the industry standard.

Expertise Insight: Why base catalysis? Acid catalysis proceeds via a transition state with partial carbocation character, leading to nucleophilic attack at the more substituted (and more sterically hindered) C2 position, yielding a mixture of isomers. In contrast, base catalysis strictly follows an SN​2 mechanism. The strong nucleophile (ethoxide) attacks the least sterically hindered carbon (C3) of the epoxide ring, ensuring >98% regioselectivity for the 1,3-isomer.

Self-Validating Experimental Protocol

Objective: Synthesize 1-butoxy-3-ethoxy-2-propanol via the ring-opening of butyl glycidyl ether (BGE) with ethanol.

  • Reactor Preparation: Equip a dry, nitrogen-purged 500 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • Reagent Loading: Add 250 mL of absolute ethanol (excess nucleophile/solvent) and 0.1 equivalents of sodium ethoxide (NaOEt) to the flask. Stir until a homogenous solution is achieved.

  • Controlled Substrate Addition: Load 1 equivalent of butyl glycidyl ether (1-butoxy-2,3-epoxypropane) into the dropping funnel. Add the BGE dropwise over 30 minutes at room temperature to prevent thermal runaway.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) for 5 hours.

  • Validation Check (In-Process): Withdraw a 0.5 mL aliquot, neutralize, and analyze via GC-FID. The reaction is self-validating if the BGE peak is absent and a single major product peak is observed. If a secondary peak (1,2-isomer) exceeds 2%, it indicates insufficient base concentration allowing background solvolysis.

  • Quenching & Workup: Cool the reactor to room temperature. Neutralize the basic catalyst by adding Amberlyst-15 ( H+ form) solid resin. Causality: Using a solid resin instead of an aqueous acid wash prevents the formation of intractable emulsions. Filter the resin.

  • Purification: Remove the excess ethanol via rotary evaporation. Isolate the pure 1-butoxy-3-ethoxy-2-propanol via fractional vacuum distillation.

Synthesis BGE Butyl Glycidyl Ether (Electrophile) SN2 Regioselective SN2 (C3 Attack) BGE->SN2 EtOH Ethanol + NaOEt (Nucleophile/Base) EtOH->SN2 Product 1-Butoxy-3-ethoxy- 2-propanol SN2->Product

Fig 1: Regioselective SN2 synthesis of 1-butoxy-3-ethoxy-2-propanol via base catalysis.

Advanced Applications: Formulation and Energy Storage

Pharmaceutical Formulation Excipient

In drug development, formulating poorly water-soluble APIs is a persistent challenge. 1-Butoxy-3-ethoxy-2-propanol acts as a highly effective solubilizer. The butyl tail interacts with the lipophilic domains of the API via Van der Waals forces, while the free hydroxyl group and ether oxygens form hydrogen bonds with aqueous co-solvents. This dual-action mechanism prevents API precipitation upon dilution in biological fluids 4[4].

High-Stability Battery Electrolytes

Recent advancements in energy storage have identified DAEGs as promising non-flammable electrolytes. The weak solvent-solvent interaction inherent to 1-butoxy-3-ethoxy-2-propanol allows for high ionic mobility of lithium or sodium ions. Furthermore, its high boiling point (187 °C) mitigates the risk of thermal runaway in high-density battery architectures[4].

Solvation cluster_0 Molecular Domains DAEG 1-Butoxy-3-ethoxy-2-propanol (Amphiphilic Solvent) Hydrophobic Ether Tails (Butyl & Ethyl) DAEG->Hydrophobic Hydrophilic Hydroxyl Core (-OH Group) DAEG->Hydrophilic API Lipophilic API (Drug Molecule) Hydrophobic->API Van der Waals Aqueous Aqueous Phase / Polar Co-solvents Hydrophilic->Aqueous Hydrogen Bonding

Fig 2: Solvation mechanism of amphiphilic DAEG in biphasic pharmaceutical formulations.

Conclusion

1-Butoxy-3-ethoxy-2-propanol represents a paradigm shift in solvent engineering. By leveraging the inherent amphiphilicity and thermal stability of glycerol-derived ethers, researchers can formulate safer, more effective pharmaceutical therapeutics and next-generation energy storage devices. Its regioselective synthesis guarantees high-purity yields, cementing its status as a reliable, green alternative to conventional petrochemical solvents.

References

  • García, J. I., et al. "Green Solvents from Glycerol. Synthesis and Physico-Chemical properties of Alkyl Glycerol Ethers." Green Chemistry, Royal Society of Chemistry, 2010. Available at:[Link][3]

  • Semantic Scholar. "Acta Innovations: Glycerol Ethers as Solvents." Acta Innovations, 2020. Available at: [Link][2]

Sources

Exploratory

"physical properties of 1-butoxy-3-ethoxy-2-propanol"

An In-depth Technical Guide to the Physical Properties of 1-Butoxy-3-ethoxy-2-propanol For Researchers, Scientists, and Drug Development Professionals Introduction 1-Butoxy-3-ethoxy-2-propanol is a member of the propylen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical Properties of 1-Butoxy-3-ethoxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butoxy-3-ethoxy-2-propanol is a member of the propylene glycol ethers (P-series) family, a versatile class of organic solvents.[1][2] Structurally, it is characterized by a central propan-2-ol backbone, with a butoxy group (-O(CH₂)₃CH₃) attached at the C1 position and an ethoxy group (-OCH₂CH₃) at the C3 position. This unique combination of a secondary alcohol and two ether linkages imparts a bifunctional nature, suggesting properties that are valuable in various chemical applications, from coatings and cleaners to chemical synthesis.[1][3]

Given the apparent scarcity of published data for this specific molecule, this technical guide aims to provide a comprehensive overview of its predicted physical properties. These estimations are derived from established structure-property relationships and comparative analysis with structurally analogous, well-characterized glycol ethers. Furthermore, this document provides detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a self-validating framework for researchers.

Caption: Molecular structure of 1-butoxy-3-ethoxy-2-propanol.

Predicted Physicochemical Properties

The physical properties of 1-butoxy-3-ethoxy-2-propanol are dictated by its molecular structure. The presence of a hydroxyl group allows for hydrogen bonding, while the ether linkages introduce polarity. The alkyl chains (butyl and ethyl) contribute to its hydrophobic character. Based on data from related propylene glycol ethers like 1-butoxy-2-propanol and propylene glycol propyl ether, the following properties are estimated.[4][5]

PropertyEstimated Value / DescriptionRationale / Comparative Data
Molecular Formula C₉H₂₀O₃Calculated from structure
Molecular Weight 176.25 g/mol Calculated from atomic weights
Appearance Colorless liquidTypical for glycol ethers.
Boiling Point 215 - 230 °CHigher than 1-butoxy-2-propanol (~170 °C) due to increased molecular weight and the additional ether linkage.[4] Similar to 1-(2-butoxyethoxy)-2-propanol (229 °C).[6]
Melting Point < -70 °CGlycol ethers typically have very low melting points. For example, 1-butoxy-2-propanol is -79 °C and propylene glycol propyl ether is -70 °C.[4]
Density 0.92 - 0.94 g/cm³ at 20 °CSlightly higher than related glycol ethers like propylene glycol propyl ether (0.885 kg/l ) due to the additional oxygen atom. Similar to 1-(2-butoxyethoxy)-2-propanol (0.9310 g/cm³).[7]
Viscosity 3 - 5 cP at 25 °CExpected to be slightly more viscous than smaller glycol ethers like propylene glycol propyl ether (2.7 cP) due to increased size and potential for intermolecular interactions.
Flash Point 95 - 110 °C (Closed Cup)Higher than 1-butoxy-2-propanol (62 °C) due to the higher boiling point.[4] Combustible, not flammable.[8]
Water Solubility Moderately soluble to miscibleThe hydroxyl and ether groups promote water solubility, but the C4 and C2 alkyl chains limit it. Expected to be less soluble than shorter-chain glycol ethers but likely still miscible or moderately soluble.
Solubility in Organic Solvents HighExpected to be miscible with a wide range of common organic solvents like alcohols, ketones, and ethers, a characteristic feature of glycol ethers.[1][2]

Structure-Property Relationships: The "Why" Behind the Values

Understanding the interplay between molecular structure and physical properties is critical for predicting behavior and designing applications. The properties of 1-butoxy-3-ethoxy-2-propanol are a direct consequence of the functional groups present and the overall molecular architecture.

  • Intermolecular Forces and Boiling Point: The primary determinant of the boiling point is the strength of intermolecular forces. 1-butoxy-3-ethoxy-2-propanol can engage in:

    • Hydrogen Bonding: The secondary hydroxyl (-OH) group is a hydrogen bond donor and acceptor, leading to strong intermolecular associations that require significant energy to overcome, resulting in a relatively high boiling point.

    • Dipole-Dipole Interactions: The two ether linkages (C-O-C) create permanent dipoles, contributing to the overall intermolecular attraction.

    • Van der Waals Forces: The nine-carbon backbone provides a substantial surface area for temporary, induced-dipole interactions. The combination of these forces, particularly hydrogen bonding, elevates its boiling point significantly above non-hydroxylated analogues of similar molecular weight.

  • Solubility and Amphiphilicity: The molecule possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.

    • Hydrophilic Center: The hydroxyl group and the oxygen atoms of the ether linkages can form hydrogen bonds with water, promoting solubility.[9]

    • Hydrophobic Regions: The n-butyl and ethyl groups are nonpolar and disrupt the hydrogen-bonding network of water, which limits solubility. This balance makes 1-butoxy-3-ethoxy-2-propanol an effective coupling agent, capable of solubilizing both polar and non-polar substances, a hallmark of P-series glycol ethers.[2]

cluster_molecule1 Molecule A cluster_molecule2 Molecule B A_O_H O-H B_O_H O-H A_O_H->B_O_H Hydrogen Bonding (Strong) A_C_O_C C-O-C B_C_O_C C-O-C A_C_O_C->B_C_O_C Dipole-Dipole (Moderate) A_Alkyl Alkyl Chains B_Alkyl Alkyl Chains A_Alkyl->B_Alkyl Van der Waals (Weak) Start Add Sample to Test Tube Invert Insert Inverted Capillary Tube Start->Invert Step 1 Assemble Attach to Thermometer & Place in Thiele Tube Invert->Assemble Step 2 Heat Gently Heat Thiele Tube Arm Assemble->Heat Step 3 Observe Watch for Rapid Stream of Bubbles Heat->Observe Step 4 Cool Remove Heat and Allow to Cool Observe->Cool Step 5 Record Record Temperature When Liquid Enters Capillary Cool->Record Step 6

Caption: Workflow for micro-boiling point determination.
Density Measurement

Density can be accurately determined using either a pycnometer for high precision or a modern digital density meter for speed and convenience. [7][10] Methodology (Pycnometer):

  • Cleaning and Drying: Thoroughly clean and dry a pycnometer of known volume.

  • Weigh Empty: Accurately weigh the empty, dry pycnometer (m₁).

  • Fill and Equilibrate: Fill the pycnometer with the sample liquid, ensuring no air bubbles are present. Place it in a thermostatic bath at a specified temperature (e.g., 20.0 ± 0.1 °C) until thermal equilibrium is reached. [11]4. Adjust Volume: Carefully adjust the liquid volume to the pycnometer's calibration mark.

  • Weigh Filled: Remove the pycnometer from the bath, wipe it dry, and accurately weigh it (m₂).

  • Calculation: Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Viscosity Measurement

The kinematic viscosity of the liquid can be determined using an Ostwald viscometer, which measures the time taken for a fixed volume of liquid to flow through a capillary. [12] Methodology (Ostwald Viscometer):

  • Calibration: First, determine the viscometer constant (k) using a liquid of known viscosity and density (e.g., deionized water) at a controlled temperature.

  • Sample Loading: Introduce a precise volume of 1-butoxy-3-ethoxy-2-propanol into the larger bulb of the clean, dry viscometer.

  • Thermal Equilibration: Place the viscometer in a constant-temperature water bath until the sample reaches the desired temperature.

  • Flow Time Measurement: Using a pipette bulb, draw the liquid up into the other arm past the upper calibration mark. Release the suction and, using a stopwatch, accurately measure the time (t) it takes for the liquid meniscus to fall from the upper mark to the lower mark.

  • Replication: Repeat the measurement at least three times to ensure reproducibility.

  • Calculation: Calculate the kinematic viscosity (ν) using the formula: ν = k * t. The dynamic viscosity (η) can be found by multiplying the kinematic viscosity by the liquid's density (η = ν * ρ). [13]

Flash Point Determination

The flash point is a critical safety parameter indicating the lowest temperature at which the liquid gives off sufficient vapor to ignite. A closed-cup method is recommended for accuracy. [14][15] Methodology (Pensky-Martens Closed Cup Tester - ASTM D93):

  • Sample Preparation: Fill the test cup with the sample up to the filling mark.

  • Apparatus Setup: Place the cup in the heating apparatus and secure the lid. The lid contains an ignition source (gas flame or electric igniter), a stirrer, and a port for vapor exposure.

  • Heating: Heat the sample at a slow, constant rate as specified by the standard method. Stir the sample to ensure uniform temperature distribution.

  • Testing for Flash: At prescribed temperature intervals, apply the ignition source by dipping it into the vapor space of the cup.

  • Endpoint: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash. [8]

Solubility Determination

A qualitative assessment of solubility in various solvents provides insight into the compound's polarity and potential applications. [16][17] Methodology:

  • Preparation: In a series of small test tubes, add approximately 0.2 mL of 1-butoxy-3-ethoxy-2-propanol.

  • Solvent Addition: To each tube, add 3 mL of a different solvent (e.g., water, ethanol, acetone, hexane, toluene) in portions, shaking vigorously after each addition. [16]3. Observation: Observe whether the compound forms a single homogeneous phase (soluble/miscible) or remains as a separate layer (insoluble/immiscible) at room temperature. [18]4. Classification: For water solubility, if the compound is soluble, test the aqueous solution with litmus paper to check for acidic or basic properties. [19]

Plausible Synthesis Route

For researchers requiring the compound, a common method for preparing unsymmetrical ether-alcohols is through the ring-opening of an epoxide. A plausible route for 1-butoxy-3-ethoxy-2-propanol involves a two-step process:

  • Formation of Butyl Glycidyl Ether: Reaction of epichlorohydrin with butanol under basic conditions.

  • Ring-Opening with Ethoxide: The resulting butyl glycidyl ether is then reacted with sodium ethoxide (formed from ethanol and a strong base like sodium hydride). The ethoxide anion acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring to yield the desired 1-butoxy-3-ethoxy-2-propanol after an acidic workup. [20][21] This approach is analogous to the well-established Williamson ether synthesis and provides good control over the final structure. [21]

References

  • [Reference 1]
  • Stanhope-Seta. (n.d.). Flash Point Testing Explained. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.7: Synthesis of Ethers: Alcohols and Mineral Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • [Reference 5]
  • [Reference 6]
  • University of Alberta. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

  • [Reference 9]
  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Determination of Viscosity of Organic Solvents. Retrieved from [Link]

  • [No Author]. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • [Reference 13]
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Determination of Viscosity of Organic Solvents (Theory). Retrieved from [Link]

  • Reagecon. (n.d.). Density Measurement and Density Standards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Flammable Liquids 29 CFR 1910.106. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More. Retrieved from [Link]

  • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link]

  • Koehler Instrument Company. (n.d.). DETERMINATION OF FLASH POINT INSTRUMENTATION BASED ON APPLICATION. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Density Measurement | Your Essential Guide. Retrieved from [Link]

  • ASTM International. (2026, March 12). Flash Point Determination | ASTM. Retrieved from [Link]

  • FILAB. (n.d.). Flash point measurement in laboratory. Retrieved from [Link]

  • [Reference 24]
  • Ataman Kimya. (n.d.). PROPYLENE GLYCOL PROPYL ETHER. Retrieved from [Link]

  • Scribd. (n.d.). 1 Determination of Viscosity of A Given Organic Liquid by Ostwald. Retrieved from [Link]

  • University of Toronto. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • RheoSense. (n.d.). Application Note: Viscosity Measurement of Volatile Compounds. Retrieved from [Link]

  • [No Author]. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Glycol ethers. Retrieved from [Link]

  • TrueDyne Sensors AG. (n.d.). Density measurement basics – part 1. Retrieved from [Link]

  • McMaster University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Academia.edu. (2022). Good practice guide for the measurement of the density of liquids in industry. Retrieved from [Link]

  • Glycol Ethers Online. (n.d.). What are Glycol Ethers?. Retrieved from [Link]

  • [Reference 36]
  • [Reference 38]
  • [Reference 40]
  • [Reference 41]
  • [Reference 42]
  • [Reference 43]
  • [Reference 44]
  • [Reference 46]
  • OECD Existing Chemicals Database. (2002, September 30). Propylene Glycol Ethers. Retrieved from [Link]

  • [Reference 48]

Sources

Foundational

"molecular structure of 2-Propanol, 1-butoxy-3-ethoxy-"

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 1-Butoxy-3-ethoxy-2-propanol and Related Mixed Alkyl Ethers of Glycerol Preamble: Navigating Undocumented Chemical Space In the l...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 1-Butoxy-3-ethoxy-2-propanol and Related Mixed Alkyl Ethers of Glycerol

Preamble: Navigating Undocumented Chemical Space

In the landscape of chemical research and development, scientists often encounter compounds that, despite being structurally plausible, lack comprehensive documentation in the existing literature. The subject of this guide, 2-Propanol, 1-butoxy-3-ethoxy- , systematically named 1-Butoxy-3-ethoxy-2-propanol , is one such molecule. While this specific mixed diether of glycerol is not widely cataloged, its structural class—unsymmetrical dialkyl glycerol ethers—is well-established.

This guide, therefore, adopts a dual-pronged approach. First, it will construct a detailed theoretical profile of 1-butoxy-3-ethoxy-2-propanol, including its molecular structure and estimated physicochemical properties, based on foundational chemical principles and data from analogous compounds. Second, it will provide a robust, practical framework for its synthesis and characterization, drawing from established methodologies for the preparation of mixed glycerol ethers. This approach ensures scientific integrity while providing researchers with a predictive and actionable roadmap for exploring this and similar molecules.

Molecular Structure and Theoretical Properties of 1-Butoxy-3-ethoxy-2-propanol

The fundamental architecture of 1-butoxy-3-ethoxy-2-propanol consists of a three-carbon glycerol backbone, functionalized with a butoxy group at the C1 position, an ethoxy group at the C3 position, and a hydroxyl group at the central C2 position.

  • IUPAC Name: 1-Butoxy-3-ethoxy-2-propanol

  • Synonyms: 1-Butoxy-3-ethoxypropan-2-ol; Glyceryl 1-butyl 3-ethyl diether

  • Molecular Formula: C₉H₂₀O₃

  • Molecular Weight: 176.25 g/mol

Stereochemistry and Conformational Analysis

The central carbon atom (C2) of the propanol backbone is a stereocenter, meaning that 1-butoxy-3-ethoxy-2-propanol can exist as a pair of enantiomers: (R)-1-butoxy-3-ethoxy-2-propanol and (S)-1-butoxy-3-ethoxy-2-propanol. The synthesis of a specific enantiomer would require a stereoselective synthetic route, typically starting from a chiral precursor like (R)- or (S)-glycidol. A non-stereoselective synthesis will produce a racemic mixture.

The molecule possesses considerable conformational flexibility due to the rotation around multiple single bonds in the alkoxy chains and the glycerol backbone. The preferred conformations will be those that minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ether oxygen atoms.

Estimated Physicochemical Properties
PropertyEstimated ValueRationale / Comparative Compounds
Boiling Point 220-240 °CHigher than 1-butoxy-2-propanol (~171 °C) due to increased molecular weight and hydrogen bonding capability. Similar to other dialkoxypropanols.
Density 0.92 - 0.95 g/cm³ at 20 °CSlightly higher than related monoethers like 1-butoxy-2-propanol (~0.88 g/cm³).
Water Solubility Moderately solubleThe presence of the hydroxyl group and ether linkages allows for hydrogen bonding with water, though the C4 and C2 alkyl chains will decrease solubility compared to glycerol.
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.0Estimated based on the contribution of the additional ethoxy group compared to 1-butoxy-2-propanol (LogP ≈ 1.2).
Refractive Index ~1.43Typical range for aliphatic ethers and alcohols of this molecular weight.

Proposed Synthesis of 1-Butoxy-3-ethoxy-2-propanol

The synthesis of an unsymmetrical diether of glycerol like 1-butoxy-3-ethoxy-2-propanol requires a strategy that allows for the sequential introduction of the two different alkyl groups. A robust and widely applicable method is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[1][2] To achieve selectivity, a protection-deprotection strategy is essential.

The proposed synthetic pathway involves three main stages:

  • Protection of a Chiral Precursor: Starting with a commercially available chiral epoxide, such as (R)- or (S)-glycidol, allows for an enantioselective synthesis. The first ether linkage is formed by opening the epoxide ring.

  • Second Etherification: The remaining hydroxyl group is then converted to an alkoxide and reacted with the second alkyl halide.

  • Deprotection (if necessary) and Purification: Removal of any protecting groups and purification of the final product.

An alternative, non-stereoselective route starting from epichlorohydrin is also feasible and is often used for industrial-scale production of glycerol ethers.[3][4]

Detailed Experimental Protocol (Proposed)

This protocol outlines a laboratory-scale synthesis of (R)-1-butoxy-3-ethoxy-2-propanol starting from (R)-glycidol.

Step 1: Synthesis of (R)-1-Butoxy-2,3-epoxypropane

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add butan-1-ol (1.1 equivalents) and a catalytic amount of a strong base (e.g., sodium hydride or potassium hydroxide) to a suitable aprotic solvent like THF.

  • Formation of Alkoxide: Stir the mixture at room temperature until the evolution of hydrogen gas ceases (if using NaH) or for 30 minutes to form the butoxide.

  • Addition of Epoxide: Cool the mixture to 0 °C and add (R)-glycidol (1.0 equivalent) dropwise from the dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to yield (R)-1-butoxy-2,3-epoxypropane.

Step 2: Synthesis of (R)-1-Butoxy-3-ethoxy-2-propanol

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare sodium ethoxide by dissolving sodium metal (1.2 equivalents) in absolute ethanol (used in excess as the solvent).

  • Addition of Epoxy Ether: Add the purified (R)-1-butoxy-2,3-epoxypropane (1.0 equivalent) from Step 1 dropwise to the sodium ethoxide solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC or Gas Chromatography (GC).

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize the excess base with a dilute acid (e.g., 1 M HCl).

  • Purification: Remove the excess ethanol under reduced pressure. The resulting crude product can be purified by fractional distillation under vacuum to yield the final product, (R)-1-butoxy-3-ethoxy-2-propanol.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Formation of Butoxy Epoxide cluster_step2 Step 2: Ethoxy Ring Opening Glycidol (R)-Glycidol ButoxyEpoxide (R)-1-Butoxy-2,3-epoxypropane Glycidol->ButoxyEpoxide Butanol Butan-1-ol Base1 NaH / THF Butanol->Base1 Base1->ButoxyEpoxide FinalProduct (R)-1-Butoxy-3-ethoxy-2-propanol ButoxyEpoxide->FinalProduct Epoxide Ring Opening SodiumEthoxide Sodium Ethoxide / Ethanol SodiumEthoxide->FinalProduct

Caption: Proposed synthetic workflow for (R)-1-Butoxy-3-ethoxy-2-propanol.

Structural Characterization

The identity and purity of the synthesized 1-butoxy-3-ethoxy-2-propanol would be confirmed using a combination of spectroscopic and chromatographic methods. The following table outlines the expected analytical data.

Analytical TechniqueExpected Results and Interpretation
¹H NMR - A complex multiplet for the C2 proton (CH-OH).- Distinct triplets and multiplets for the methylene and methyl groups of the butoxy and ethoxy chains.- A doublet for the hydroxyl proton, which would disappear upon D₂O exchange.
¹³C NMR - Nine distinct carbon signals.- A signal for the secondary alcohol carbon (C2) around 68-72 ppm.- Signals for the carbons in the alkoxy chains.
FT-IR - A broad O-H stretching band around 3400 cm⁻¹.- Strong C-O stretching bands for the ether linkages around 1100 cm⁻¹.- C-H stretching bands for the alkyl groups around 2850-2960 cm⁻¹.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight (176.25).- Characteristic fragmentation patterns resulting from the loss of alkoxy groups and other fragments.
Gas Chromatography (GC) - A single, sharp peak under appropriate conditions would indicate high purity. Retention time would be specific to the compound and the GC method.

Potential Applications and Future Directions

While specific applications for 1-butoxy-3-ethoxy-2-propanol have not been documented, its structural features suggest several potential uses, aligning with the applications of other glycerol ethers and related solvents.

  • Green Solvents: Glycerol-derived ethers are increasingly being investigated as environmentally benign alternatives to traditional volatile organic compounds (VOCs).[4] The combination of ether and alcohol functionalities in 1-butoxy-3-ethoxy-2-propanol would likely make it an effective solvent for a range of polar and non-polar substances.

  • Fuel Additives: Certain glycerol ethers have been shown to improve the properties of diesel and biodiesel fuels.[5]

  • Chemical Intermediates: The hydroxyl group can be further functionalized, making this molecule a versatile building block for the synthesis of more complex structures, such as pharmaceuticals or specialty polymers.[3]

Future research would involve the experimental validation of the proposed synthetic route, a thorough characterization of the compound's physicochemical properties, and an evaluation of its performance in the potential applications listed above.

References

  • Glycerol Ether Synthesis: A Bench Test for Green Chemistry Concepts and Technologies. (2015). Chemical Reviews.
  • Application Notes and Protocols: Williamson Ether Synthesis of Myristyl Glyceryl Ether. (2025). BenchChem.
  • Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3 as basic solid reagents. (2024). Green Chemistry Letters and Reviews.
  • Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26 OH form and KOH/Al2O3 as basic solid reagents. (2024).
  • Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3 a. (2024). Taylor & Francis Online.
  • Synthesis and Properties of 2-Halo-1,3-diether-propanes: Diversifying the Range of Functionality in Glycerol-Derived Compounds. (2023). Industrial & Engineering Chemistry Research.
  • 1-O-Alkyl (di)
  • A facile asymmetric synthesis of glycerol phospholipids via tritylglycidol prepared by the asymmetric epoxidation of allyl alcohol. Thiolester and thioether analogs of phosphatidylcholine. (1990). Chemistry and Physics of Lipids.
  • Process for the preparation of 1-alkyl glycerol ethers. (2011).
  • Quantitative analysis and comparison of the physical properties of O-alkyl and S-alkyl monoethers of glycerol. (1969). Journal of Lipid Research.
  • Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphon
  • Enantioselective Total Synthesis of the Archaeal Lipid Parallel GDGT-0 (Isocaldarchaeol). (2021). Journal of the American Chemical Society.
  • Glycerol-Derived Solvents: Synthesis and Properties of Symmetric Glyceryl Diethers. (2019). ACS Sustainable Chemistry & Engineering.
  • Concentration-dependence of specific rotation of optically active glycerol analogues and structurally rel
  • Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. (2016). Journal of the Brazilian Chemical Society.
  • Characterization of Glycerol from Different Origins by 2H- And 13C-NMR Studies of Site-Specific Natural Isotope Fractionation. (1996). Journal of the American Chemical Society.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Evaluation of 1-Butoxy-3-ethoxy-2-propanol as a Novel Solvent in Organic Synthesis

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the potential of 1-butoxy-3-ethoxy-2-propanol as a solvent in organic synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the potential of 1-butoxy-3-ethoxy-2-propanol as a solvent in organic synthesis. Given the limited specific literature on its application in this context, this document provides a framework for its systematic evaluation, including physicochemical characterization, and presents hypothetical protocols for its use in two distinct and significant areas of modern synthesis: palladium-catalyzed cross-coupling reactions and the synthesis of metallic nanoparticles.

Introduction to 1-Butoxy-3-ethoxy-2-propanol: A Potential Green Solvent

1-Butoxy-3-ethoxy-2-propanol is a high-boiling point, difunctional ether-alcohol solvent. Its structure, featuring both ether and hydroxyl moieties, suggests a unique combination of polarity and hydrogen bonding capabilities. These characteristics are reminiscent of other propylene glycol ethers that have found utility as "green" or sustainable alternatives to more hazardous traditional solvents in various industrial applications, including coatings and cleaners.[1] The principles of green chemistry encourage the use of safer solvents, and the exploration of novel, potentially biodegradable, and less toxic solvent systems is a critical endeavor in modern organic synthesis.[2]

The potential of 1-butoxy-3-ethoxy-2-propanol as a solvent in organic synthesis is largely unexplored in the current scientific literature. However, its physicochemical properties suggest it could be a valuable addition to the synthetic chemist's toolkit, particularly for reactions requiring high temperatures and good solubility for a range of polar and non-polar reagents.

Physicochemical Properties and Safety Considerations

A thorough understanding of a solvent's physical and chemical properties is paramount before its use in any synthetic protocol. The following table summarizes the known properties of 1-butoxy-3-ethoxy-2-propanol.

PropertyValueReference
CAS Number 13021-52-8[3]
Molecular Formula C₉H₂₀O₃[4]
Molecular Weight 176.25 g/mol [4]
Boiling Point 187 °C[3]
Melting Point -89.9 °C[4]
Density 0.9310 g/mL[4]
Polarity (π*) 0.75[3]
Hydrogen Bond Acidity (α) 0.36[3]
Hydrogen Bond Basicity (β) 0.4840[3]

Safety and Handling:

While a specific safety data sheet (SDS) for 1-butoxy-3-ethoxy-2-propanol is not widely available, data from its isomers, such as 1-butoxy-2-propanol, suggest that it should be handled with appropriate care.[5][6][7] It is expected to be a skin and eye irritant.[5] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[8][9] Work should be conducted in a well-ventilated fume hood.[5] As with other ethers, there is a potential for peroxide formation upon prolonged exposure to air and light, and it should be stored in a tightly sealed container in a cool, dark place.[10][11]

Protocol for the Evaluation of 1-Butoxy-3-ethoxy-2-propanol as a Reaction Solvent

Before employing a new solvent in a specific synthetic transformation, a systematic evaluation of its compatibility with the reaction components and conditions is essential. The following protocol outlines a general workflow for this evaluation.

Solvent_Evaluation_Workflow cluster_prep Solvent Preparation cluster_eval Solvent Evaluation cluster_analysis Analysis Purification Purification (e.g., distillation) Drying Drying (e.g., molecular sieves) Purification->Drying Solubility Solubility Testing of Reagents & Catalysts Drying->Solubility Stability Stability Testing under Reaction Conditions Solubility->Stability Model_Reaction Model Reaction Performance Test Stability->Model_Reaction Yield_Purity Determine Yield and Purity Model_Reaction->Yield_Purity Comparison Compare with Standard Solvent Yield_Purity->Comparison

Caption: A generalized workflow for the evaluation of a novel solvent in organic synthesis.

Step-by-Step Protocol:

  • Solvent Purification and Drying:

    • If necessary, purify the 1-butoxy-3-ethoxy-2-propanol by distillation under reduced pressure to remove any non-volatile impurities.

    • Dry the solvent by storing it over activated 3Å or 4Å molecular sieves for at least 24 hours prior to use.

  • Solubility Testing:

    • In separate small vials, attempt to dissolve key reaction components (e.g., starting materials, catalyst, ligand, base) in the dried solvent at room temperature.

    • Observe and record the solubility (e.g., fully soluble, partially soluble, insoluble) at a concentration relevant to the intended reaction.

    • If solubility is limited at room temperature, gently warm the mixture to the intended reaction temperature and observe any changes.

  • Stability Testing:

    • In separate reaction vessels, combine the solvent with the catalyst, ligand, and base to be used in the reaction.

    • Heat the mixtures to the intended reaction temperature for a period of time (e.g., 1-2 hours).

    • Visually inspect for any signs of decomposition (e.g., color change, precipitation).

    • If possible, analyze the mixtures by a suitable technique (e.g., NMR, GC-MS) to check for any degradation of the solvent or reaction components.

  • Model Reaction Performance:

    • Select a well-established model reaction relevant to your research interests.

    • Set up the model reaction using 1-butoxy-3-ethoxy-2-propanol as the solvent.

    • Concurrently, set up an identical control reaction using a standard, well-validated solvent for that transformation.

    • Monitor the progress of both reactions by a suitable analytical method (e.g., TLC, GC, LC-MS).

    • Upon completion, work up both reactions and isolate the product.

    • Determine the yield and purity of the product from both reactions and compare the results.

Hypothetical Application Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis.[12] The choice of solvent can significantly impact the efficiency of these reactions.[12] The high boiling point of 1-butoxy-3-ethoxy-2-propanol makes it a potentially suitable solvent for cross-coupling reactions that require elevated temperatures.

Suzuki_Miyaura_Workflow Setup Reaction Setup (Ar-X, Ar'-B(OH)2, Pd catalyst, Ligand, Base) Solvent Add 1-Butoxy-3-ethoxy-2-propanol Setup->Solvent Reaction Heat under Inert Atmosphere (e.g., 100 °C, 12 h) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Product Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A hypothetical workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup:

    • To a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition:

    • Via syringe, add dry 1-butoxy-3-ethoxy-2-propanol (5 mL) to the reaction vessel.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water (10 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification and Analysis:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the purified product by NMR and mass spectrometry.

Hypothetical Application Protocol 2: Synthesis of Silver Nanoparticles

The synthesis of nanoparticles is a rapidly growing field, and the choice of solvent can influence the size, shape, and stability of the resulting nanoparticles.[13] The hydroxyl group and ether linkages in 1-butoxy-3-ethoxy-2-propanol could potentially act as both a reaction medium and a capping/stabilizing agent in nanoparticle synthesis.[14]

Nanoparticle_Synthesis_Workflow Precursor Dissolve Silver Precursor (e.g., AgNO₃) in Solvent Reducing_Agent Add Reducing Agent (e.g., NaBH₄ solution) Precursor->Reducing_Agent Reaction Stir at Controlled Temperature Reducing_Agent->Reaction Isolation Isolate Nanoparticles (e.g., Centrifugation) Reaction->Isolation Washing Wash Nanoparticles (e.g., with Ethanol) Isolation->Washing Characterization Characterize Nanoparticles (UV-Vis, TEM, DLS) Washing->Characterization

Caption: A hypothetical workflow for the synthesis of silver nanoparticles.

Step-by-Step Protocol:

  • Preparation of Precursor Solution:

    • In a flask, dissolve a silver precursor (e.g., silver nitrate, AgNO₃, 0.1 mmol) in 1-butoxy-3-ethoxy-2-propanol (20 mL) with stirring.

  • Reduction:

    • Prepare a solution of a reducing agent (e.g., sodium borohydride, NaBH₄, 1.0 mmol) in ice-cold water (5 mL).

    • Add the reducing agent solution dropwise to the silver precursor solution under vigorous stirring.

    • A color change (e.g., to yellow or brown) should indicate the formation of silver nanoparticles.

  • Reaction and Stabilization:

    • Continue stirring the mixture at room temperature for 1 hour to ensure complete reaction and stabilization of the nanoparticles.

  • Isolation and Purification:

    • Isolate the nanoparticles by centrifugation at a high speed (e.g., 10,000 rpm) for 20 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in ethanol.

    • Repeat the centrifugation and resuspension steps two more times to remove any unreacted reagents and byproducts.

  • Characterization:

    • Resuspend the final nanoparticle pellet in a suitable solvent (e.g., ethanol or water).

    • Characterize the synthesized silver nanoparticles using UV-Vis spectroscopy (to observe the surface plasmon resonance peak), transmission electron microscopy (TEM) (to determine size and morphology), and dynamic light scattering (DLS) (to assess size distribution and stability).

Conclusion

1-Butoxy-3-ethoxy-2-propanol represents an intriguing yet understudied solvent with potential applications in organic synthesis. Its high boiling point and dual functionality (ether and alcohol) may offer advantages in specific reaction types. The protocols outlined in this document provide a systematic framework for researchers to evaluate its performance as a reaction medium and to explore its utility in cutting-edge areas of chemical synthesis. While these protocols are hypothetical, they are grounded in established principles of organic and materials chemistry and are intended to serve as a valuable starting point for further investigation. The scientific community is encouraged to explore the potential of this and other novel solvent systems to advance the goals of green and sustainable chemistry.

Sources

Application

Introduction: The Role of Dipropylene Glycol n-Butyl Ether in Advanced Cleaning Formulations

An in-depth guide for researchers, scientists, and drug development professionals on the application of glycol ethers in cleaning solutions, with a focus on Dipropylene Glycol n-Butyl Ether (DPnB) as a representative com...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of glycol ethers in cleaning solutions, with a focus on Dipropylene Glycol n-Butyl Ether (DPnB) as a representative compound.

While the specific chemical "1-butoxy-3-ethoxy-2-propanol" is not a commonly referenced solvent in commercial or academic literature, its name suggests a structure characteristic of a glycol ether. This class of solvents is fundamental to the formulation of modern cleaning products.[1][2] This guide will focus on a closely related and commercially significant P-series glycol ether: Dipropylene Glycol n-Butyl Ether (DPnB) , also known by its CAS number 29911-28-2 and synonyms such as 1-(2-butoxy-1-methylethoxy)-2-propanol.[3][4]

DPnB is a slow-evaporating, hydrophobic glycol ether with an excellent ability to lower surface tension and act as a coalescing agent.[4] Its unique molecular structure, which combines ether and alcohol functionalities, makes it an exceptionally versatile solvent capable of dissolving a wide range of substances.[2] This dual solvency is critical for formulating effective cleaners that can tackle both water-soluble and oil-soluble soils.[2] As a key component in many household and industrial cleaners, DPnB is particularly valued for its efficacy in heavy-duty applications like degreasing and floor stripping.[1][5]

This document serves as a comprehensive technical guide, providing detailed application notes and protocols for the use of DPnB in various cleaning solutions. We will explore its mechanism of action, formulation strategies, and performance benefits, grounded in established scientific principles.

Physicochemical Properties of Dipropylene Glycol n-Butyl Ether (DPnB)

The performance of DPnB in cleaning solutions is directly linked to its physical and chemical properties. Its low volatility, for instance, is ideal for applications requiring longer contact time, such as in wax removers and floor cleaners.[3] A summary of its key properties is presented below.

PropertyValueSource
CAS Number 29911-28-2[3][4]
Molecular Formula C10H22O3[3]
Molecular Weight 190.3 g/mol [3]
Appearance Colorless liquid[3][4]
Boiling Point 230 °C (at 760 mmHg)[4]
Flash Point >200°F[6]
Density 0.907 g/cc (7.57 lb/gal) at 25°C[4]
Evaporation Rate 0.006 (n-butyl acetate = 1.0)[4]
Solubility in Water Low, but can be increased with the addition of low molecular weight alcohols.[4]

Mechanism of Action in Cleaning Formulations

The efficacy of DPnB in cleaning solutions stems from its amphiphilic nature, possessing both a hydrophilic (water-loving) head and a hydrophobic (oil-loving) tail. This dual characteristic allows it to act as a bridge between oil and water, which is fundamental to the cleaning process.

Core Functions:

  • Solvency: DPnB is a powerful solvent for a wide array of soils, including oils, greases, and other hydrophobic contaminants.[1][5] Its larger molecular size contributes to greater polymer mobility, enhancing its plasticizing efficiency.[4]

  • Coupling Agent: In many cleaning formulations, DPnB acts as a coupling agent, stabilizing the mixture of otherwise immiscible ingredients like water and oils.[7] This ensures a homogenous and stable final product.

  • Surface Tension Reduction: DPnB provides excellent surface tension lowering ability.[4] This allows the cleaning solution to wet surfaces more effectively, penetrate into soil, and lift it from the substrate.

  • Enhanced Surfactant Performance: It works synergistically with surfactants, improving soil penetration and emulsification, which helps to lift dirt more effectively from surfaces.[1]

G cluster_0 Cleaning Solution Interface cluster_1 Mechanism DPnB DPnB Molecule (Amphiphilic) Water Water (Aqueous Phase) DPnB->Water Hydrophilic head interacts with water Oil Oil/Grease (Hydrophobic Soil) DPnB->Oil Hydrophobic tail interacts with soil Water->DPnB Surface Substrate Surface Oil->Surface Adhered to A 1. DPnB lowers surface tension B 2. Solution wets surface and penetrates soil A->B C 3. DPnB molecules surround oil (micelle formation) B->C D 4. Soil is lifted and dispersed into water C->D

Mechanism of DPnB in soil removal.

Applications in Cleaning Solutions

DPnB is a key ingredient in a wide variety of cleaning formulations due to its performance characteristics. Its slow evaporation rate makes it particularly suitable for tasks that require extended work time.[3]

  • Industrial and Institutional Cleaners: Used in heavy-duty degreasers and cleaners for removing tough oils, greases, and other contaminants from surfaces like metal and plastic.[5]

  • Floor Care: It is an excellent choice for floor cleaners and wax strippers, where its slow evaporation rate allows for effective penetration and removal of old wax layers and stubborn dirt.[3]

  • Household Cleaners: Found in all-purpose cleaners, DPnB is effective at removing soap scum, greasy soils, and mildew stains.[8]

  • Paint and Coating Removers: Its strong solvency makes it an effective active solvent for paint removers.[3]

Experimental Protocols

The following protocols provide a starting point for formulating cleaning solutions with DPnB. The concentrations can be adjusted based on the desired performance characteristics and the specific soils to be targeted.

Protocol 1: Formulation of a General-Purpose Hard Surface Cleaner

This formulation is designed for general cleaning of hard surfaces, effectively removing common household soils.

Formulation Table:

IngredientFunctionWeight %
Deionized WaterSolvent85.0 - 90.0
Nonionic Surfactant (e.g., Alcohol Ethoxylate)Wetting and Emulsification2.0 - 5.0
Dipropylene Glycol n-Butyl Ether (DPnB) Solvent, Coupling Agent 3.0 - 7.0
Chelating Agent (e.g., Tetrasodium EDTA)Water Softening0.5 - 1.0
Builder (e.g., Sodium Citrate)pH Buffering, Cleaning Performance1.0 - 3.0
Fragrance/DyeAestheticsAs needed
PreservativeStabilityAs needed

Step-by-Step Methodology:

  • Add deionized water to a mixing vessel.

  • With moderate agitation, add the chelating agent and builder. Mix until fully dissolved.

  • In a separate container, pre-mix the DPnB, nonionic surfactant, and any fragrance.

  • Slowly add the pre-mixed organic phase to the aqueous phase with continued agitation.

  • Mix until the solution is clear and homogenous.

  • Add preservative and dye if required.

  • Measure and adjust the pH if necessary.

Protocol 2: Formulation of an Industrial Degreaser

This is a more concentrated formulation designed for heavy-duty degreasing applications.

Formulation Table:

IngredientFunctionWeight %
Deionized WaterSolvent70.0 - 80.0
Anionic Surfactant (e.g., Linear Alkylbenzene Sulfonate)Detergency5.0 - 10.0
Nonionic Surfactant (e.g., Alcohol Ethoxylate)Wetting and Emulsification3.0 - 6.0
Dipropylene Glycol n-Butyl Ether (DPnB) Solvent, Coupling Agent 5.0 - 15.0
Builder (e.g., Sodium Metasilicate)Alkalinity, Cleaning Performance2.0 - 5.0
Corrosion InhibitorMetal Protection0.1 - 0.5

Step-by-Step Methodology:

  • To the main mixing vessel, add the deionized water.

  • Under agitation, slowly add the builder and corrosion inhibitor. Mix until dissolved.

  • In a separate vessel, blend the DPnB with the nonionic and anionic surfactants.

  • Add the surfactant-solvent blend to the main vessel with continuous mixing.

  • Continue to mix until the solution is uniform.

G cluster_0 Aqueous Phase Preparation cluster_1 Organic Phase Preparation cluster_2 Final Formulation A1 1. Charge Deionized Water to Mixing Vessel A2 2. Add Builders and Chelating Agents A1->A2 A3 3. Mix Until Dissolved A2->A3 C1 6. Slowly add Organic Phase to Aqueous Phase with Agitation A3->C1 B1 4. In a separate vessel, combine DPnB and Surfactants B2 5. Add Fragrance (if any) and mix until uniform B1->B2 B2->C1 C2 7. Add Preservatives/Dyes C1->C2 C3 8. Final Mixing and QC Checks (pH, Viscosity, Clarity) C2->C3

General workflow for cleaner formulation.

Safety and Handling

While DPnB has a favorable environmental and safety profile compared to some other solvents, proper handling is essential.[4] It is classified as a skin and eye irritant.[6][9]

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection when handling the concentrated material.[6]

  • Ventilation: Use in a well-ventilated area to avoid breathing in vapors or mists.[6]

  • Storage: Store in a tightly closed container in a well-ventilated place.[6]

  • First Aid: In case of skin contact, wash with plenty of water.[9] If in eyes, rinse cautiously with water for several minutes.[6]

Always refer to the latest Safety Data Sheet (SDS) for complete and detailed safety information.

Environmental Profile

DPnB is readily biodegradable and is unlikely to bioaccumulate in environmental food chains. Furthermore, it is considered less toxic to aquatic organisms than many alternative solvents.[8] Its low vapor pressure also qualifies it as an exempt Volatile Organic Compound (VOC) under certain criteria, making it a favorable choice for formulating environmentally conscious cleaning products.[4]

Conclusion

Dipropylene Glycol n-Butyl Ether (DPnB) is a high-performance, versatile glycol ether that offers significant benefits in the formulation of a wide range of cleaning solutions. Its excellent solvency for hydrophobic soils, coupled with its function as a coupling agent and surface tension reducer, makes it an invaluable ingredient for creating stable and effective cleaners. Its favorable safety and environmental profile further enhance its appeal as a modern solvent choice for both industrial and household applications. The protocols and data presented here provide a solid foundation for researchers and formulators to harness the full potential of DPnB in developing next-generation cleaning technologies.

References

  • Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL BUTYL ETHER.
  • ChemicalBook. (n.d.). Dipropylene Glycol Butyl Ether.
  • Riverland Trading. (n.d.). Dipropylene Glycol n-Butyl Ether Supplier | 29911-28-2.
  • Silver Fern Chemical Inc. (n.d.). DIPROPYLENE GLYCOL N-BUTYL ETHER (DPNB).
  • K&H Chemicals. (n.d.). Dipropylene glycol mono butyl ether.
  • Silver Fern Chemical Inc. (2025, June 13). Using Glycol Ethers in Cleaning Products: Performance and Safety Benefits.
  • AquaMix. (n.d.). SAFETY DATA SHEET.
  • Google Patents. (n.d.). WO2017011216A1 - Glycol ether solvents in liquid cleaning compositions to remove stains from surfaces.
  • Unknown. (2024, March 1). Safety Data Sheet.
  • Silver Fern Chemical Inc. (n.d.). Glycol Ether DE: A Versatile Solvent for Industrial and Commercial Applications.
  • Alliance Chemical. (2026, February 9). Glycol Ethers Guide: Industrial & Household Solvent Applications.
  • ChemicalBook. (2026, January 1). 1-BUTOXYETHOXY-2-PROPANOL | 124-16-3.
  • Dow. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents.
  • TCI EUROPE N.V. (2025, January 23). SAFETY DATA SHEET.

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Method

Comprehensive Structural Elucidation of 1-butoxy-3-ethoxy-2-propanol using Advanced NMR Spectroscopy

An Application Note for Researchers and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular str...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure. For professionals in pharmaceutical research and drug development, confirming the precise structure of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. This document provides a detailed guide to the application of one- and two-dimensional NMR spectroscopy for the complete structural characterization of 1-butoxy-3-ethoxy-2-propanol, a molecule incorporating both ether and alcohol functionalities.

The causality behind our multi-pronged NMR approach is rooted in the complexity of the target molecule. While basic 1D ¹H and ¹³C NMR provide initial data, the presence of multiple ether linkages and an alcohol group can lead to signal overlap and ambiguity. Therefore, we employ a suite of experiments, including DEPT (Distortionless Enhancement by Polarization Transfer) and COSY (Correlation Spectroscopy), to create a self-validating system of structural confirmation. This ensures that each assignment is cross-verified, providing the highest level of confidence in the final structure.

Predicted Spectroscopic Features of 1-butoxy-3-ethoxy-2-propanol

A thorough analysis begins with a theoretical prediction of the NMR spectra based on the known effects of the functional groups present. The structure and atom numbering are shown below:

Correction to a more logical IUPAC numbering for the predicted structure based on the name 1-butoxy-3-ethoxy-2-propanol:

Let's label the protons for clarity in the ¹H NMR prediction:

¹H NMR Spectroscopy Predictions

The electronegativity of the oxygen atoms will significantly deshield adjacent protons, shifting their resonances downfield.[1][2] Protons on carbons directly bonded to an ether oxygen typically appear in the δ 3.4-4.5 ppm range.[1][2] Protons on a carbon bearing an alcohol group are also deshielded and appear in the δ 3.0-4.0 ppm range.[3][4]

  • Protons α to Oxygen (H_a, H_b, H_b', H_c, H_h): These protons will be the most downfield, likely appearing between δ 3.3 and 4.0 ppm. The methine proton (H_a) will be split by its four neighboring protons (H_b and H_b'), resulting in a complex multiplet. The methylene protons (H_b, H_b', H_c, H_h) will show triplet or multiplet patterns depending on their coupling partners.

  • Alcohol Proton (H_g): The hydroxyl proton resonance is often a broad singlet and its chemical shift is highly variable (typically δ 0.5-5.0 ppm), depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4] Traces of water can accelerate this exchange, often causing the peak to appear as a sharp singlet or even disappear entirely.[5][6] Adding a drop of D₂O to the sample will cause the OH proton to exchange with deuterium, leading to the disappearance of this signal from the ¹H spectrum, a definitive method for its identification.[5][6]

  • Alkyl Chain Protons (H_d, H_e, H_f, H_i): These protons are further from the electronegative oxygen atoms and will appear further upfield. The terminal methyl groups (H_f, H_i) will be the most shielded and will appear as triplets around δ 0.9 ppm. The methylene groups (H_d, H_e) will appear as multiplets in the typical alkane region of δ 1.2-1.7 ppm.[4]

¹³C NMR and DEPT Spectroscopy Predictions

In ¹³C NMR, carbons bonded to oxygen are deshielded and appear downfield in the δ 50-80 ppm range.[2][7]

  • Carbons α to Oxygen (C1, C2, C3, C7, C8): These carbons will resonate in the δ 60-80 ppm range. The carbon bearing the hydroxyl group (C2) is expected around 64 ppm, by analogy to 2-propanol.

  • Alkyl Chain Carbons (C4, C5, C6, C9): These will appear in the upfield region. The terminal methyl carbons (C4, C9) will be the most shielded, appearing around δ 10-20 ppm. The other methylene carbons (C5, C6) will be found between δ 20-40 ppm.[4]

DEPT-135 is a crucial experiment for determining the multiplicity of each carbon atom.[8][9]

  • Positive Signals: CH and CH₃ carbons.

  • Negative Signals: CH₂ carbons.

  • Absent Signals: Quaternary carbons (none in this molecule).

This technique will definitively distinguish the methine carbon (C2) and methyl carbons (C4, C9) from the numerous methylene carbons in the structure.[9][10]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-butoxy-3-ethoxy-2-propanol

Atom Label¹H Shift (ppm)¹H Multiplicity¹³C Shift (ppm)DEPT-135
a (C2-H)~3.8 - 4.0multiplet~64 - 68Positive
b, b' (C1-H₂, C3-H₂)~3.4 - 3.6multiplet~70 - 75Negative
c (C7-H₂)~3.4 - 3.6triplet~68 - 72Negative
d (C6-H₂)~1.5 - 1.7multiplet~30 - 35Negative
e (C5-H₂)~1.3 - 1.5multiplet~18 - 22Negative
f (C4-H₃)~0.9triplet~13 - 15Positive
g (O-H)variablebroad singlet--
h (C8-H₂)~3.4 - 3.6quartet~65 - 70Negative
i (C9-H₃)~1.2triplet~14 - 16Positive

Experimental Protocols

The following protocols are designed to yield high-quality, unambiguous data for structural confirmation.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[11]

  • Material: Weigh 10-25 mg of 1-butoxy-3-ethoxy-2-propanol for ¹H NMR, or 50-100 mg for ¹³C and 2D NMR experiments, into a clean, dry vial.[12][13][14]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.[5] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[11][15] The solvent provides the deuterium lock signal for the spectrometer.[13]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is essential for sharp NMR signals.[11]

  • Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[11][13] Solid impurities will degrade spectral quality.[12][14]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination. Do not use parafilm or tape on the tube.[14][15]

Data Acquisition Workflow

The following sequence of experiments provides a comprehensive dataset for analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Sample (10-50 mg in 0.6 mL CDCl3) Shim Lock & Shim Prep->Shim H1 1. Acquire ¹H Spectrum Shim->H1 C13 2. Acquire ¹³C Spectrum H1->C13 DEPT 3. Acquire DEPT-135 C13->DEPT COSY 4. Acquire ¹H-¹H COSY DEPT->COSY Process Process & Reference Spectra COSY->Process Assign1D Assign 1D Spectra Process->Assign1D Assign2D Confirm Connectivity with COSY Assign1D->Assign2D Final Final Structure Confirmation Assign2D->Final

Caption: NMR data acquisition and analysis workflow.

Data Analysis and Structural Validation

The synergy between different NMR experiments provides a robust, self-validating framework for structural elucidation.

1D Spectra Analysis (¹H, ¹³C, DEPT-135)
  • ¹H Spectrum: Integrate all peaks to determine the relative number of protons in each environment. The integration should match the predicted proton count for each signal. Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons using the n+1 rule.[6][16] For example, the triplet for the methyl group H_f confirms it is adjacent to a CH₂ group (H_e).

  • ¹³C Spectrum: Count the number of unique carbon signals. The presence of 9 distinct signals would confirm the proposed structure's asymmetry.

  • DEPT-135 Spectrum: Correlate the DEPT-135 data with the ¹³C spectrum. Identify all CH and CH₃ groups (positive peaks) and all CH₂ groups (negative peaks). This provides an independent verification of the assignments made from the ¹H spectrum's multiplicity.[17]

2D COSY Analysis

The ¹H-¹H COSY (Correlation Spectroscopy) experiment is the definitive tool for establishing proton connectivity.[18] A cross-peak in the COSY spectrum indicates that the two protons on the diagonal are spin-spin coupled, meaning they are typically on adjacent carbons.[18][19]

By tracing the correlation pathways, we can assemble the molecular fragments. For example, a cross-peak between the triplet at ~0.9 ppm (H_f) and the multiplet at ~1.3 ppm (H_e) confirms the C4-C5 bond. This pathway can be followed along the entire butoxy chain. Similarly, the connectivity within the ethoxy group and the propanol backbone can be unequivocally established.

G cluster_butoxy Butoxy Chain cluster_ethoxy Ethoxy Chain cluster_propanol Propanol Backbone Hf H_f He H_e Hf->He Hd H_d He->Hd Hc H_c Hd->Hc Ha H_a Hc->Ha via O Hb H_b Hb->Ha Hb_prime H_b' Ha->Hb_prime Hh H_h Hb_prime->Hh via O Hi H_i Hh->Hi

Caption: Predicted ¹H-¹H COSY correlation network.

Trustworthiness Through Cross-Validation: The power of this approach lies in its internal consistency. The number of protons on a carbon, as determined by the multiplicity in the ¹H spectrum, must match the carbon type identified by DEPT-135. Furthermore, the adjacencies inferred from ¹H multiplicities must be visually confirmed by cross-peaks in the COSY spectrum. This web of interconnected data points provides a self-validating system, ensuring the final structural assignment is both accurate and trustworthy.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (¹H-¹H COSY) NMR spectroscopy provides a powerful and definitive methodology for the structural elucidation of complex organic molecules like 1-butoxy-3-ethoxy-2-propanol. By systematically acquiring and cross-referencing data from each experiment, researchers and drug development professionals can achieve an exceptionally high degree of confidence in their structural assignments, a critical requirement for scientific integrity and regulatory submission.

References

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]

  • ResearchGate. (2021, January). 1 H NMR spectrum of 2-propanol. [Link]

  • Chemistry LibreTexts. (2023, November 16). 18.9 Spectroscopy of Ethers. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • Doc Brown's Chemistry. (2025, November 13). propan-2-ol low high resolution H-1 proton nmr spectrum. [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 121. [Link]

  • Tecmag. (n.d.). DEPT - 135. [Link]

  • Read Chemistry. (2024, May 20). Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. [Link]

  • ResearchGate. (n.d.). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • University of Houston. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • University of Wisconsin. (n.d.). NMR: Novice Level, Spectrum 3. [Link]

  • IQ-USP. (n.d.). Chemical Shifts 1H-NMR. [Link]

  • ETH Zurich. (n.d.). NMR Sample Preparation. [Link]

  • Doc Brown's Chemistry. (2026, March 26). Interpreting the 13C NMR spectrum of propan-2-ol. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • YouTube. (2023, January 4). HNMR: Comparing Alcohol and Ether isomers using Low & High Resolution spectra. [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]

  • Chemistry Steps. (2023, September 27). DEPT NMR: Signals and Problem Solving. [Link]

  • NMR Central. (n.d.). DEPT. [Link]

  • Doc Brown's Chemistry. (2026, February 24). ethanol low high resolution H-1 proton nmr spectrum. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics. [Link]

  • OpenOChem Learn. (n.d.). Alcohols. [Link]

  • PubMed. (2016, January 15). (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. [Link]

  • SpectraBase. (n.d.). Isopropanol - Optional[1H NMR] - Spectrum. [Link]

  • Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities. [Link]

  • Carl ROTH. (n.d.). 2-Propanol D8. [Link]

  • CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications COSY. [Link]

  • University of Calgary. (n.d.). 13C-NMR. [Link]

  • SlidePlayer. (n.d.). 13C NMR of 1-Propanol. [Link]

  • Scribd. (n.d.). COSY NMR Spectrum of Ethanol. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. [Link]

  • Fiveable. (2025, August 15). 18.8 Spectroscopy of Ethers. [Link]

  • Chemistry LibreTexts. (2019, July 24). 6.1: Interpreting C-13 NMR Spectra. [Link]

  • ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment. [Link]

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Application

Application Notes &amp; Protocols: Safe Handling and Storage of Glycol Ethers, with a focus on 1-butoxy-3-ethoxy-2-propanol

A Note on Scope and Technical Accuracy Introduction to P-Series Glycol Ethers Glycol ethers are a class of solvents valued for their amphiphilic nature, possessing both water-soluble (hydrophilic) and oil-soluble (lipoph...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Scope and Technical Accuracy

Introduction to P-Series Glycol Ethers

Glycol ethers are a class of solvents valued for their amphiphilic nature, possessing both water-soluble (hydrophilic) and oil-soluble (lipophilic) characteristics. This makes them effective in a wide range of applications, including as solvents in coatings and cleaners, and as chemical intermediates. The P-series, derived from propylene glycol, are generally considered to have a more favorable toxicity profile compared to the E-series (ethylene glycol-based).[1]

The structure of 1-butoxy-3-ethoxy-2-propanol suggests it functions as a combustible liquid solvent that may cause skin and eye irritation, consistent with other members of its class. The presence of ether linkages also introduces the potential for peroxide formation over time, a critical consideration for long-term storage.

Table 1: Representative Physicochemical Properties (Data for 1-Butoxy-2-propanol, CAS 5131-66-8)

Property Value Source & Rationale
Molecular Formula C₇H₁₆O₂ [2] A key identifier for the substance.
Appearance Colorless liquid [3][4] Typical for this class of solvents.
Boiling Point 171 °C (340 °F) [4] Influences evaporation rate and requirements for ventilation.
Flash Point 62.5 °C (144.5 °F) [4] Classifies the substance as a combustible liquid, dictating storage and handling requirements away from ignition sources.
Autoignition Temp. 260 °C (500 °F) [4] The minimum temperature at which the substance will spontaneously ignite without an external spark.
Density 0.88 g/cm³ at 20 °C [4] Important for volume-to-mass calculations and understanding that it is lighter than water.

| Vapor Pressure | 1.05 mm Hg at 25 °C |[4] Indicates a relatively low volatility at room temperature, but vapor accumulation can still occur. |

Hazard Identification and Risk Assessment

The primary hazards associated with P-series glycol ethers are contact irritation, combustibility, and the potential for peroxide formation.

  • Contact Hazard: These solvents can defat the skin, leading to irritation. Direct contact with eyes causes serious irritation.[4][5]

  • Fire Hazard: With flash points typically above 60°C, these are classified as combustible, not flammable, liquids. The risk of ignition is present when the substance is heated or exposed to open flames or sparks.[4] Vapors are heavier than air and can accumulate in low-lying areas.[6]

  • Peroxide Formation: Like many ethers, these compounds can react with atmospheric oxygen over time, especially when exposed to light and heat, to form unstable and potentially explosive peroxide crystals.[7] This is the most insidious long-term storage risk.

Caption: Primary hazard pathways for P-series glycol ethers.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls
  • Ventilation: Always handle glycol ethers in a well-ventilated area. A certified chemical fume hood is required for procedures that involve heating, aerosolizing, or handling large quantities.[1][8]

  • Ignition Source Control: Prohibit open flames, smoking, and spark-producing equipment in handling and storage areas.[4][9] Use only explosion-proof electrical equipment where vapors may accumulate.[4][10]

  • Static Control: Ground and bond all metal containers and transfer equipment to prevent the buildup of static electricity, which can serve as an ignition source.[9][10]

  • Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and tested regularly.[8][10]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent chemical exposure.

Table 2: Recommended Personal Protective Equipment

Protection Type Specification Rationale & Source
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber) Protects against skin contact and irritation. Always check the glove manufacturer's compatibility chart.[1]
Eye/Face Protection Splash-proof safety goggles and a face shield Goggles are mandatory to prevent splashes. A face shield should be worn when handling large volumes or when there is a significant splash risk.[1][8]
Skin/Body Protection Flame-retardant lab coat or chemical-resistant apron Provides a barrier against incidental splashes and contact.[8]

| Respiratory Protection | NIOSH-approved organic vapor respirator | Required for spill cleanup or when handling outside of a fume hood where ventilation is inadequate to maintain exposure below occupational limits.[1][8] |

Standard Operating Protocol for Handling

Adherence to a strict protocol minimizes risk during routine laboratory operations.

Handling_Workflow Start Start: Receive Chemical Inspect 1. Inspect Container (Check for damage, crystals, and expiration date) Start->Inspect Label 2. Apply Dated Labels (Date of Receipt, Date of First Opening) Inspect->Label Store 3. Move to Designated Storage Location Label->Store Prep 4. Prepare for Use (Don PPE, Verify Ventilation) Store->Prep When needed for use Dispense 5. Dispense Chemical (In Fume Hood, Use Grounded Equipment) Prep->Dispense Use 6. Perform Procedure Dispense->Use Close 7. Securely Close Container (Reseal and clean exterior) Use->Close Waste 9. Dispose of Waste (Collect in labeled, compatible container) Use->Waste Return 8. Return to Storage Close->Return End End: Decontaminate Area Return->End Waste->End

Caption: General workflow for handling P-series glycol ethers.

Protocol Steps:
  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage. For ethers, also look for any crystal formation around the cap, which could indicate dangerous peroxide formation.[7] Do not move or open the container if crystals are present; contact your institution's safety office immediately.

  • Labeling: Immediately label the container with the Date of Receipt . When first opened, prominently add the Date Opened .[11] This is non-negotiable for managing the risk of peroxide formation.

  • Preparation for Use: Before handling, don all required PPE as specified in Table 2. Ensure the chemical fume hood is operating correctly.

  • Dispensing: Perform all transfers and dispensing of the liquid inside a chemical fume hood. Use non-sparking tools and ensure dispensing and receiving containers are grounded and bonded.[4]

  • After Use: Securely close the container cap. Wiping the threads of the cap and bottle neck before sealing can prevent the formation of peroxide crystals in the cap, which could detonate upon twisting open.

  • Waste Collection: Collect all waste, including contaminated absorbents, in a designated and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[1]

Protocol for Safe Storage

Proper storage is the primary defense against fire and peroxide-related hazards.

  • Storage Location: Store in a cool, dry, well-ventilated area that is segregated from strong oxidizing agents, acids, and bases.[4][10] The storage area should be out of direct sunlight and away from heat sources.[7][10]

  • Container Integrity: Keep containers tightly closed to prevent the ingress of air and moisture.[10][12] Store in the original manufacturer's container whenever possible.[11]

  • Peroxide Management:

    • Shelf Life: Due to the risk of peroxide formation, unopened containers should be disposed of after 12-18 months.[11] Once opened, the chemical should be tested for peroxides quarterly and disposed of within 3-6 months.[7]

    • Peroxide Testing: Before using an opened container that is more than 3 months old, test the liquid for peroxides using commercially available test strips.[7] A concentration of >10 ppm is often considered unacceptable for waste disposal and indicates a hazard. Do not test solids or crystals.

    • Inhibitors: Some glycol ethers are supplied with an inhibitor to slow peroxide formation. However, the inhibitor is consumed over time, so dating and testing are still required.

Emergency Procedures

Rapid and correct response to emergencies can prevent serious injury and damage.

Spill Response

Caption: Decision tree for responding to a glycol ether spill.

  • Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large, involves a fire, or you feel it is unsafe to handle, evacuate the area and activate the fire alarm.

  • Control Ignition Sources: Immediately remove any sources of ignition from the area.

  • Containment: For small spills, contain the liquid with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[8] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection and Disposal: Using non-sparking tools, collect the absorbent material and place it into a sealable, properly labeled container for hazardous waste disposal.[4]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]

Waste Disposal

All waste containing 1-butoxy-3-ethoxy-2-propanol or similar glycol ethers must be treated as hazardous waste.

  • Segregation: Collect waste in a designated, compatible, and clearly labeled container.

  • Disposal Vendor: Dispose of the material through a licensed hazardous waste disposal company.[12] Follow all local, state, and federal regulations.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1] Do not reuse containers for other purposes.

References

  • Anchem Sales. (2014, December 15). Glycol Ether DB. Anchem Sales. [Link]

  • Science Interactive. (2013, March 29). Safety Data Sheet Glycol Ether EE. Science Interactive. [Link]

  • Univar Solutions. (n.d.). Glycol Ether DB. Univar Solutions. [Link]

  • Scribd. (n.d.). Glycol Ethers Storage Guidelines. Scribd. [Link]

  • University of Hawaii System. (n.d.). Storage and Handling of Potentially Explosive Chemicals (Peroxide Forming and Shock Sensitive Chemicals). University of Hawaii System. [Link]

  • PubChem. (n.d.). 1-Butoxy-3-[(prop-2-en-1-yl)oxy]propan-2-ol. National Center for Biotechnology Information. [Link]

  • AquaMix. (n.d.). Safety Data Sheet. AquaMix. [Link]

  • University of Massachusetts Lowell. (2015, March 25). Suggested Storage for Peroxides. University of Massachusetts Lowell. [Link]

  • Singapore Civil Defence Force. (n.d.). FIRE SAFETY REQUIREMENTS FOR CHEMICAL/HAZMAT WAREHOUSES. SCDF. [Link]

  • eChemPortal. (n.d.). Chemical Substance Search. eChemPortal. [Link]

  • University of Chicago. (n.d.). Peroxide Forming Chemicals: Management, Retention and Storage. Office of Clinical and Research Safety. [Link]

  • HM Royal. (2024, November 19). Organic Peroxide Stability: Key Considerations for Safe Handling and Storage. HM Royal. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Propanol, 1-butoxy-. NIST Chemistry WebBook. [Link]

Sources

Method

Application Notes &amp; Protocols: Synthetic Transformations of 1-Butoxy-3-ethoxy-2-propanol

An in-depth guide to the experimental setup for reactions involving 1-butoxy-3-ethoxy-2-propanol, designed for researchers, scientists, and drug development professionals. As a bifunctional molecule featuring two distinc...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the experimental setup for reactions involving 1-butoxy-3-ethoxy-2-propanol, designed for researchers, scientists, and drug development professionals.

As a bifunctional molecule featuring two distinct ether linkages and a secondary alcohol, 1-butoxy-3-ethoxy-2-propanol serves as a versatile intermediate in organic synthesis. The reactivity of this compound is dominated by its secondary hydroxyl group, which is amenable to a variety of classical transformations including esterification, oxidation, and O-alkylation. The ether moieties are generally stable under neutral to moderately basic or acidic conditions but can be susceptible to cleavage under harsh, acidic conditions.

This guide provides detailed protocols for three fundamental reactions involving the hydroxyl group of 1-butoxy-3-ethoxy-2-propanol. The experimental choices described herein are grounded in established chemical principles to ensure high efficiency, safety, and reproducibility.

Section 1: Physicochemical Properties and Critical Safety Considerations

Before commencing any experimental work, it is crucial to understand the properties and hazards associated with the starting material and related compounds. While specific, verified data for 1-butoxy-3-ethoxy-2-propanol is scarce, we can extrapolate from analogous glycol ethers.

Table 1: Estimated Physicochemical Properties

Property Value / Description Source Analogue
Molecular Formula C₉H₂₀O₃ -
Molecular Weight 176.25 g/mol -
Appearance Colorless liquid with a characteristic ether-like odor. [1]
Boiling Point ~170-220 °C (estimated) [2][3]
Solubility Miscible with water and many organic solvents. [1][4]

| Density | ~0.87 - 1.1 g/cm³ |[1][4] |

Critical Safety Precautions:

  • Irritation: Glycol ethers can be skin and eye irritants.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Flammability: The compound is expected to be a combustible liquid with a flashpoint likely above 60°C. Keep away from open flames, sparks, and hot surfaces.[7]

  • Peroxide Formation: This is the most significant latent hazard. Ethers are notorious for forming explosive peroxides upon exposure to air and light, particularly during storage.[1] Before any distillation or heating, it is mandatory to test for the presence of peroxides and eliminate them if found.[1] Store the compound in a cool, dark, and tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

Section 2: General Laboratory Practices for Handling Reagents

Many reactions require anhydrous conditions or the use of air-sensitive reagents. Adherence to best practices is essential for successful and safe outcomes.

  • Drying Glassware: All glassware should be thoroughly dried before use in moisture-sensitive reactions. This is typically achieved by oven-drying at >125°C for several hours and allowing the glassware to cool in a desiccator or under a stream of dry, inert gas.[8]

  • Inert Atmosphere Techniques: For reactions involving reagents like sodium hydride (NaH), the entire apparatus must be maintained under a slight positive pressure of an inert gas (nitrogen or argon). This is accomplished using a Schlenk line or a glove box.[9] The system should be vented through a bubbler filled with mineral oil to monitor gas flow and prevent over-pressurization.[8]

  • Transfer of Air-Sensitive Reagents: Anhydrous solvents and air-sensitive reagents are best handled using syringe techniques. Use a long needle to withdraw liquids from Sure/Seal™ bottles without tipping them, and ensure the system is flushed with inert gas to replace the removed volume.[8] Polypropylene Luer-lock syringes are suitable for single use with many organic solvents.

Protocol 1: Steglich Esterification of 1-Butoxy-3-ethoxy-2-propanol

Introduction and Rationale: The Steglich esterification is a mild and highly efficient method for forming an ester from an alcohol and a carboxylic acid under neutral conditions. It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylaminopyridine) (DMAP).[10] This method is ideal for substrates like 1-butoxy-3-ethoxy-2-propanol as it avoids the harsh acidic conditions of Fischer esterification, which could risk cleaving the ether linkages.[11] The reaction proceeds by activating the carboxylic acid with DCC, followed by a nucleophilic attack from the alcohol, facilitated by the super-nucleophilic DMAP catalyst.

Materials and Reagents:

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume
1-Butoxy-3-ethoxy-2-propanol 176.25 10.0 1.76 g
Benzoic Acid 122.12 11.0 (1.1 eq) 1.34 g
Dicyclohexylcarbodiimide (DCC) 206.33 12.0 (1.2 eq) 2.48 g
4-(Dimethylaminopyridine) (DMAP) 122.17 1.0 (0.1 eq) 122 mg

| Anhydrous Dichloromethane (DCM) | - | - | 50 mL |

Step-by-Step Protocol:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-butoxy-3-ethoxy-2-propanol (1.76 g, 10.0 mmol), benzoic acid (1.34 g, 11.0 mmol), and DMAP (122 mg, 1.0 mmol).

  • Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture until all solids dissolve.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • DCC Addition: Dissolve DCC (2.48 g, 12.0 mmol) in 10 mL of anhydrous DCM and add this solution dropwise to the cooled reaction mixture over 10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[12]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1 v/v). The disappearance of the starting alcohol spot indicates completion.

  • Work-up (DCU Removal): Once the reaction is complete, filter the mixture through a pad of Celite® to remove the insoluble DCU precipitate. Wash the filter cake with a small amount of fresh DCM.[12]

  • Work-up (Aqueous Wash): Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: Purify the crude product by silica gel column chromatography, using a gradient of hexane/ethyl acetate as the eluent, to obtain the pure ester product.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification reagents Combine Alcohol, Carboxylic Acid, DMAP in Anhydrous DCM cool Cool to 0 °C (Ice Bath) reagents->cool dcc Add DCC Solution Dropwise cool->dcc react Stir at RT (12-24h) dcc->react tlc Monitor by TLC react->tlc filter Filter to Remove DCU Precipitate tlc->filter wash Aqueous Washes (Acid, Base, Brine) filter->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Pure Ester

Caption: Workflow for Steglich Esterification.

Protocol 2: Oxidation to 1-Butoxy-3-ethoxy-2-propanone

Introduction and Rationale: Secondary alcohols are readily oxidized to ketones.[13] While traditional reagents like chromium(VI) compounds are effective, they are highly toxic.[14] A safer and more environmentally benign alternative is the use of sodium hypochlorite (NaOCl, household bleach) in the presence of a phase-transfer catalyst or, as detailed here, with glacial acetic acid. The active oxidizing species is hypochlorous acid (HOCl), which is generated in situ. This method is efficient for the oxidation of secondary alcohols.[14]

Materials and Reagents:

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume
1-Butoxy-3-ethoxy-2-propanol 176.25 10.0 1.76 g
Glacial Acetic Acid 60.05 - 10 mL
Sodium Hypochlorite (Bleach) 74.44 ~50 (5 eq) ~70 mL of 8.25% soln.
Diethyl Ether - - 100 mL
Saturated Sodium Bicarbonate - - 50 mL

| Saturated Sodium Thiosulfate | - | - | 25 mL |

Step-by-Step Protocol:

  • Setup: In a 250 mL round-bottom flask with a stir bar, dissolve 1-butoxy-3-ethoxy-2-propanol (1.76 g, 10.0 mmol) in glacial acetic acid (10 mL).

  • Cooling: Cool the flask in an ice-water bath to maintain an internal temperature of 0-5 °C.

  • NaOCl Addition: Add the sodium hypochlorite solution dropwise via an addition funnel over 30-45 minutes. It is critical to keep the internal temperature below 15 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting alcohol using TLC. The product ketone and the starting alcohol may require a specific stain (e.g., vanillin stain) for visualization, as they might not be UV-active.[14] A potassium iodide-starch paper test can be used to check for excess oxidant (a blue-black color indicates its presence).

  • Quenching: Cool the mixture in an ice bath and carefully quench the excess oxidant by adding saturated sodium thiosulfate solution until the KI-starch test is negative.

  • Work-up (Extraction): Transfer the reaction mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers.

  • Work-up (Neutralization): Carefully wash the organic layer with saturated sodium bicarbonate solution until gas evolution ceases, followed by a final wash with brine.

  • Drying and Concentration: Dry the ethereal layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude ketone can be purified by vacuum distillation or column chromatography if necessary.

G cluster_mechanism Simplified Oxidation Mechanism alcohol R-CH(OH)-R' intermediate R-CH(OCl)-R' (Hypochlorite Ester) alcohol->intermediate + HOCl, -H₂O hocl HOCl (from NaOCl + HOAc) ketone R-C(=O)-R' (Ketone) intermediate->ketone E2-like elimination hcl HCl water H₂O base Base (H₂O)

Caption: Simplified mechanism of bleach oxidation.

Protocol 3: O-Alkylation via Williamson Ether Synthesis

Introduction and Rationale: The Williamson ether synthesis is the most reliable method for preparing unsymmetrical ethers.[15] The reaction proceeds via an Sₙ2 mechanism where an alkoxide, generated by deprotonating an alcohol with a strong base, acts as a nucleophile and displaces a halide from a primary alkyl halide.[15][16] Sodium hydride (NaH) is a common and effective base for this purpose as its byproduct, hydrogen gas, simply evolves from the reaction mixture.[15] This protocol requires strict anhydrous and inert atmosphere conditions to prevent quenching of the base and alkoxide.

Materials and Reagents:

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume
1-Butoxy-3-ethoxy-2-propanol 176.25 10.0 1.76 g
Sodium Hydride (NaH, 60% in oil) 24.00 12.0 (1.2 eq) 480 mg
Anhydrous Tetrahydrofuran (THF) - - 50 mL

| Iodomethane (MeI) | 141.94 | 15.0 (1.5 eq) | 0.93 mL |

Step-by-Step Protocol:

  • Setup: Assemble a flame-dried, three-neck flask equipped with a stir bar, a reflux condenser topped with a nitrogen/argon inlet, a thermometer, and a rubber septum. Flush the entire system with inert gas.[8]

  • NaH Preparation: In the flask, suspend sodium hydride (480 mg, 12.0 mmol) in 25 mL of anhydrous THF.

  • Alcohol Addition: Dissolve 1-butoxy-3-ethoxy-2-propanol (1.76 g, 10.0 mmol) in 25 mL of anhydrous THF. Using a syringe, add this solution dropwise to the NaH suspension at room temperature. Hydrogen gas will evolve (ensure proper ventilation away from ignition sources).

  • Alkoxide Formation: After the addition is complete, gently heat the mixture to 40-50 °C for 30-60 minutes to ensure complete deprotonation, or until hydrogen evolution ceases.

  • Alkyl Halide Addition: Cool the mixture to 0 °C in an ice bath. Slowly add iodomethane (0.93 mL, 15.0 mmol) via syringe.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitoring: Follow the reaction's progress by TLC until the starting alcohol is consumed.

  • Quenching: Cool the flask to 0 °C and very carefully quench the excess NaH by the slow, dropwise addition of methanol or ethanol until gas evolution stops, followed by the slow addition of water.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with diethyl ether (50 mL) and water (50 mL). Separate the layers. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation to yield the desired ether.

G cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Quench & Work-up suspend Suspend NaH in Anhydrous THF add_alc Add Alcohol Solution Dropwise (H₂↑) suspend->add_alc form_alkoxide Heat to complete Alkoxide Formation add_alc->form_alkoxide cool_add_halide Cool to 0 °C Add Alkyl Halide form_alkoxide->cool_add_halide react Stir at RT Overnight cool_add_halide->react quench CAREFUL Quench (MeOH, then H₂O) react->quench extract Extraction & Wash quench->extract purify Dry, Concentrate & Purify extract->purify end end purify->end Pure Ether

Caption: Workflow for Williamson Ether Synthesis.

References

  • Benchchem. Application Notes and Protocols for the Esterification of Secondary Alcohols with (-)-Menthyloxyacetic Acid.
  • Koreeda, M. (2011). Experiment 2. Oxidation of an Alcohol. University of Michigan.
  • Clark, J. (2023).
  • Goossen, L. J., et al. (2004).
  • Royal Society of Chemistry. A microscale oxidation of alcohols.
  • Study Mind.
  • PubChem. 1-Butoxy-3-[(prop-2-en-1-yl)oxy]propan-2-ol.
  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • ChemicalBook. 1-BUTOXYETHOXY-2-PROPANOL.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions.
  • International Labour Organization & World Health Organization. (2021). ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL.
  • ACS Publications. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe.
  • Chemistry LibreTexts. (2024). 17.
  • Fisher Scientific.
  • Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
  • AquaMix.
  • The Good Scents Company. 1-Butoxy-2-propanol.
  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers.
  • Cheméo. Chemical Properties of 2-Propanol, 1-(2-butoxyethoxy)- (CAS 124-16-3).
  • ERIC. (2021). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe.
  • University of Calgary. Reactions of alcohols & ethers.
  • Cheméo. Chemical Properties of 2-Propanol, 1-butoxy- (CAS 5131-66-8).
  • ChemicalBook. (2026).
  • LibreTexts. Reactions of Alcohols.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • TCI Chemicals. (2025).
  • Fisher Scientific. (2009).
  • ECHEMI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 1-Butoxy-3-Ethoxy-2-Propanol

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals focused on optimizing the yield and regioselectivity of 1-butoxy-3-ethoxy-2-propanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals focused on optimizing the yield and regioselectivity of 1-butoxy-3-ethoxy-2-propanol (CAS: 13021-52-8). This unsymmetrical glycerol diether is most efficiently synthesized via the regioselective ring-opening of butyl glycidyl ether (BGE) using ethanol.

Below, you will find validated protocols, mechanistic troubleshooting guides, and quantitative data to resolve common synthetic bottlenecks.

Mechanistic Pathway & Workflow

The synthesis relies on the nucleophilic attack of an alcohol (ethanol) on the oxirane ring of an epoxide (butyl glycidyl ether). The regioselectivity of this attack—whether it occurs at the less hindered terminal carbon (C3) or the more substituted internal carbon (C2)—dictates the ratio of the desired 1,3-diether to the unwanted 1,2-diether byproduct[1].

Mechanism BGE Butyl Glycidyl Ether (Electrophile) TS SN2 Transition State (Attack at C3) BGE->TS Steric control EtOH Ethanol (Nucleophile) EtOH->TS Alkoxide formation Base Basic Catalyst (e.g., NaOEt) Base->TS Deprotonation Product 1-Butoxy-3-ethoxy-2-propanol (Target: 1,3-Diether) TS->Product Major Pathway (>95%) Byproduct 1-Butoxy-2-ethoxy-3-propanol (Byproduct: 1,2-Diether) TS->Byproduct Minor Pathway (<5%)

Fig 1. Regioselective SN2 ring-opening mechanism for 1-butoxy-3-ethoxy-2-propanol synthesis.

Standard Operating Procedure: Base-Catalyzed Ring Opening

To establish a self-validating system, this protocol incorporates in-process controls (IPC) to ensure each phase of the reaction is complete before proceeding, thereby preventing downstream purification failures.

Reagents Required:

  • Butyl glycidyl ether (BGE, >99% purity)

  • Absolute Ethanol (Anhydrous, <50 ppm H₂O)

  • Sodium ethoxide (NaOEt) or Solid KOH/Al₂O₃

Step-by-Step Methodology:

  • Reactor Preparation: Purge a dry, 3-neck round-bottom flask with inert nitrogen gas. Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of the epoxide, which would yield a diol byproduct instead of the target ether.

  • Catalyst Activation: Charge the reactor with a 5-fold molar excess of absolute ethanol. Add 0.05 equivalents of NaOEt. Causality: The massive excess of ethanol acts as both solvent and reactant, driving the equilibrium forward while diluting the highly reactive alkoxide intermediate to prevent epoxide homopolymerization.

  • Thermal Equilibration: Heat the mixture to 60°C under continuous magnetic stirring (400 rpm).

  • Controlled Addition: Load 1.0 equivalent of BGE into a pressure-equalizing dropping funnel. Add the BGE dropwise over 2 hours. Causality: Dropwise addition maintains a low steady-state concentration of the epoxide, mitigating thermal runaway and suppressing oligomer formation.

  • Reaction Maturation & IPC: Maintain the temperature at 60°C for 4 hours. Self-Validation: Pull a 0.5 mL aliquot and analyze via GC-FID. The reaction is mature when the BGE peak area is <2%. If >2%, extend heating for 2 hours to ensure total consumption before isolation.

  • Quenching: Cool the reactor to 20°C. Neutralize the basic catalyst using a solid acid resin (e.g., Amberlyst-15 H⁺). Filter the resin. Causality: Solid resins prevent the introduction of aqueous quenching agents, simplifying the drying process and preventing emulsion formation.

  • Isolation: Remove excess ethanol via rotary evaporation (40°C, 150 mbar). Purify the crude liquid via fractional vacuum distillation to isolate pure 1-butoxy-3-ethoxy-2-propanol.

Troubleshooting & FAQs

Q1: I am seeing a high percentage of the 1,2-diether isomer (1-butoxy-2-ethoxy-3-propanol) instead of the target 1,3-diether. How do I correct this? A: This is a regioselectivity failure, almost certainly caused by using an acidic catalyst or experiencing localized acidic conditions in your reactor. Under acidic conditions (e.g., H₂SO₄), the epoxide oxygen is protonated, giving the transition state a strong carbocation character (Sₙ1-like). Because the internal carbon (C2) better stabilizes a partial positive charge, nucleophilic attack occurs competitively at this hindered position, yielding the 1,2-isomer[1]. Solution: Switch to a purely basic catalyst (like NaOEt or KOH/Al₂O₃). Base catalysis forces a strict Sₙ2 mechanism where steric hindrance dictates that the ethoxide nucleophile attacks the least substituted terminal carbon (C3), yielding >95% of the desired 1,3-diether[2].

Q2: My overall yield is stuck at 60%, and NMR shows significant polymeric byproducts. How can I prevent oligomerization? A: Oligomerization occurs when the intermediate alkoxide (formed immediately after the oxirane ring opens) attacks another unreacted epoxide molecule instead of being protonated by the bulk alcohol. Solution: You must alter the reaction kinetics. First, increase the molar excess of ethanol from 3x to 5x or even 10x. Second, strictly enforce the 2-hour dropwise addition of the epoxide. By keeping the instantaneous concentration of the epoxide low and the alcohol high, the intermediate is instantly protonated, regenerating the ethoxide catalyst and halting the polymerization chain.

Q3: Can I use heterogeneous catalysts to simplify the purification step without sacrificing yield? A: Yes. While homogeneous bases like NaOEt are highly effective, they require neutralization and salt filtration. Recent advancements demonstrate that solid Lewis acids, such as Sn-Beta zeolites, can achieve up to 97% regioselectivity and 91% yield for terminal ethers due to the inductive effects of the zeolite framework. Alternatively, basic solid reagents like KOH supported on alumina (KOH/Al₂O₃) provide excellent conversions (>95%) and can be easily removed via simple decantation or filtration[2].

Quantitative Data: Catalyst Comparison

The following table summarizes the impact of catalyst selection on the yield and regioselectivity of the epoxide ring-opening reaction.

Catalyst TypeExampleReaction Temp (°C)Regioselectivity (1,3 vs 1,2)Typical Yield (%)Primary Byproducts
Basic (Homogeneous) NaOEt / NaOH60> 95:585 - 92%Oligomers (if addition is fast)
Basic (Heterogeneous) KOH/Al₂O₃60 - 8098:288 - 95%Trace
Acidic (Homogeneous) H₂SO₄25 - 50~ 70:3050 - 65%1,2-isomer, Polyethers
Lewis Acid (Solid) Sn-Beta Zeolite6097:391%Minor isomers

References

  • Source: osti.
  • Source: tandfonline.
  • Source: chemistrysteps.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-Butoxy-3-Ethoxy-2-Propanol

Welcome to the Application Support Hub. As researchers and drug development professionals, synthesizing unsymmetrical glycerol diethers like 1-butoxy-3-ethoxy-2-propanol requires strict control over reaction pathways. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As researchers and drug development professionals, synthesizing unsymmetrical glycerol diethers like 1-butoxy-3-ethoxy-2-propanol requires strict control over reaction pathways. This molecule is typically synthesized via the ring-opening of butyl glycidyl ether (BGE) with ethanol. However, because epoxides are ambident substrates prone to uncontrolled polymerization and regioselectivity inversion, establishing a robust, self-validating protocol is critical.

Below is our comprehensive guide to understanding the causality behind common side reactions, troubleshooting your synthesis, and optimizing your catalytic workflows.

Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, we must first map the mechanistic logic of the reaction. The nucleophilic attack of ethanol on BGE can occur at two distinct carbons on the oxirane ring, and the resulting secondary alcohol can trigger cascading side reactions if the activation energy barriers are not properly managed by the catalyst.

G cluster_0 Main Synthetic Pathway (SN2) cluster_1 Common Side Reactions BGE Butyl Glycidyl Ether + Anhydrous Ethanol Target 1-butoxy-3-ethoxy-2-propanol (Target: C3 Attack) BGE->Target Base / Lewis Acid Steric Control Regio 1-butoxy-2-ethoxy-3-propanol (Regioisomer: C2 Attack) BGE->Regio Brønsted Acid Electronic Control Oligo Polyether Oligomers (Homopolymerization) BGE->Oligo Uncontrolled ROP Diol 3-butoxy-1,2-propanediol (Hydrolysis) BGE->Diol Trace H2O Nucleophilic Attack Target->Oligo Excess Epoxide Chain Extension

Reaction pathways and side reactions in the synthesis of 1-butoxy-3-ethoxy-2-propanol.

Troubleshooting Guide & FAQs

Q1: Why am I getting a high percentage of the 1-butoxy-2-ethoxy-3-propanol regioisomer instead of my target product?

The Causality: You are likely experiencing regioselectivity inversion due to the use of a Brønsted acid catalyst (e.g., H2​SO4​ or HClO4​ ). Epoxide ring-opening regioselectivity is dictated by the transition state[1]. Brønsted acids protonate the epoxide oxygen, which weakens both C-O bonds. Because the secondary carbon (C2) better stabilizes the developing carbocation character, the C2-O bond elongates more rapidly[2]. This creates an SN​1 -like transition state, directing the ethanol nucleophile to attack the internal C2 position, yielding the unwanted regioisomer. The Solution: Switch to a catalyst that enforces an SN​2 pathway. Basic catalysts (like NaOH ) or highly specific heterogeneous Lewis acids (like Sn-Beta zeolites) direct the ethanol nucleophile to the least sterically hindered terminal position (C3), yielding >90% of the desired 1-butoxy-3-ethoxy-2-propanol[3][4].

Q2: My reaction mixture is highly viscous, and GPC analysis shows high-molecular-weight byproducts. How do I suppress oligomerization?

The Causality: Epoxides are highly susceptible to ring-opening polymerization (ROP)[5]. Once the first molecule of 1-butoxy-3-ethoxy-2-propanol is formed, its newly generated secondary hydroxyl group acts as a competing nucleophile. If the activation energy for chain extension is not suppressed, this hydroxyl group will attack unreacted BGE, forming polyether oligomers[6]. The Solution: This is a kinetic and stoichiometric issue.

  • Stoichiometry: Maintain a massive molar excess of ethanol (e.g., 10:1 ratio of ethanol to BGE) to statistically favor ethanolysis over chain extension[7].

  • Catalyst Selection: Utilize Lewis pair organocatalysts (e.g., phosphazene bases paired with triethylborane) which stabilize the anionic chain end and suppress uncontrolled chain extension[6]. Alternatively, microporous zeolites like Sn-Beta physically restrict the formation of the bulky transition states required for oligomerization[3].

Q3: I am observing a diol byproduct (3-butoxy-1,2-propanediol). Where is this coming from?

The Causality: The presence of a diol indicates hydrolysis of the oxirane ring[1]. Water is a smaller and more reactive nucleophile than ethanol. Even trace amounts of moisture in your solvent or adsorbed onto your catalyst will outcompete ethanol for the epoxide. The Solution: Ensure absolute anhydrous conditions. Dry your ethanol over 3Å molecular sieves, calcine solid catalysts immediately prior to use, and execute the reaction under an inert argon or nitrogen atmosphere.

Quantitative Data: Catalyst Impact on Reaction Profiles

To aid in your experimental design, the following table summarizes the causal relationship between catalyst selection, dominant mechanistic pathways, and the resulting product distribution.

Catalyst SystemDominant MechanismTarget Yield (C3 Attack)Regioisomer (C2 Attack)Oligomerization Risk
Brønsted Acid ( H2​SO4​ ) SN​1 -likeLow (~40%)High (~60%)Moderate
Strong Base ( NaOH ) SN​2 High (>90%)Low (<10%)High (if alcohol not in excess)
Homogeneous Lewis Acid ( BF3​⋅OEt2​ )Mixed SN​1/SN​2 Moderate (~70%)Moderate (~30%)High
Heterogeneous Lewis Acid (Sn-Beta Zeolite)Concerted SN​2 Very High (>95%)Very Low (<5%)Very Low

Data synthesized from comparative kinetic behaviors of epoxide ring-opening reactions[3][4].

Optimized Experimental Protocol: Sn-Beta Catalyzed Synthesis

This protocol is designed as a self-validating system . It utilizes Sn-Beta zeolites, which provide isolated Lewis acid sites within a confined microporous framework. This drives high C3-regioselectivity while physically suppressing bulky polyether oligomerization[3][4].

Materials Required:

  • Butyl glycidyl ether (BGE, >99% purity)

  • Anhydrous Ethanol (Dried over 3Å molecular sieves)

  • Sn-Beta Zeolite catalyst

Step-by-Step Methodology:

  • Catalyst Activation: Calcine 1.0 g of Sn-Beta zeolite at 500°C for 6 hours in a muffle furnace.

    • Causality: This removes adsorbed water from the zeolite pores, strictly preventing the hydrolysis side reaction that leads to 3-butoxy-1,2-propanediol.

  • Reaction Setup: In a flame-dried, 250 mL three-neck flask equipped with a reflux condenser and magnetic stirrer, add 100 mL of anhydrous ethanol. Add the activated Sn-Beta catalyst and flush the system with nitrogen for 10 minutes.

  • Controlled Epoxide Addition: Heat the suspension to 50°C. Using a dropping funnel, add 10 mL of BGE dropwise over 60 minutes.

    • Causality: Dropwise addition maintains a low instantaneous concentration of BGE. Combined with the large volumetric excess of ethanol, this statistically eliminates the risk of homopolymerization[7].

  • Reaction Monitoring (Self-Validation Check 1): Stir the mixture at 50°C. Monitor reaction progress via 1H-NMR by tracking the disappearance of the characteristic epoxide oxirane protons at 2.5–3.2 ppm. The reaction is typically complete within 4–6 hours.

  • Isolation and Catalyst Recovery (Self-Validation Check 2): Cool the mixture to room temperature. Filter the suspension through a medium-porosity glass frit to remove the Sn-Beta catalyst. Wash the frit with 10 mL of cold ethanol.

    • Validation: Dry and weigh the recovered catalyst. Recovery should be >95% by weight, verifying that no catalyst dissolution or active-site leaching occurred into your pharmaceutical intermediate[3].

  • Purification: Remove the excess ethanol under reduced pressure using a rotary evaporator. The resulting crude liquid is highly pure 1-butoxy-3-ethoxy-2-propanol, which can be further polished via vacuum distillation if ultra-high purity is required.

References

  • US7241504B2 - Diols formed by ring-opening of epoxies Source: Google Patents URL
  • Borinic Acid-Catalyzed Ring-Opening of Epoxy Alcohols Source: Scholaris URL
  • Epoxide - Hydrolysis and addition of nucleophiles Source: Wikipedia URL
  • Controlled/Living Ring-Opening Polymerization of Glycidylamine Derivatives Using t-Bu-P4/Alcohol Initiating System Leading to Polyethers Source: Macromolecules - ACS Publications URL
  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism Source: Journal of Catalysis / UC Davis URL
  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism Source: OSTI URL
  • Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts Source: ACS Macro Letters URL

Sources

Troubleshooting

SECTION 1: Mechanistic Troubleshooting (Metabolism &amp; Degradation)

Welcome to the Technical Support Center for Specialty Ether Alcohols As a Senior Application Scientist, I have compiled this troubleshooting guide to address the complex metabolic and environmental degradation pathways o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Specialty Ether Alcohols

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the complex metabolic and environmental degradation pathways of 1-butoxy-3-ethoxy-2-propanol . Because this compound is a dialkyl ether of glycerol (a secondary alcohol, or α-isomer type), its degradation profile differs significantly from primary ether alcohols. This guide is designed to help researchers, toxicologists, and drug development professionals troubleshoot experimental anomalies, optimize analytical detection, and understand the mechanistic causality behind its degradation[1].

Q: In my hepatic microsomal assays, why am I not detecting the expected alkoxypropionic acid metabolites? A: You are not detecting alkoxypropionic acids because 1-butoxy-3-ethoxy-2-propanol is a secondary alcohol (α-isomer). Unlike primary alcohol β-isomers, which are oxidized by alcohol dehydrogenase (ADH) into toxic alkoxypropionic acids, α-isomers undergo Cytochrome P450 (CYP450)-mediated O-dealkylation or direct Phase II conjugation[1][2].

The CYP450 enzymes attack the α-carbon adjacent to the ether oxygen, forming an unstable hemiacetal intermediate that rapidly hydrolyzes. This yields either 3-ethoxy-1,2-propanediol (via butyl cleavage) or 1-butoxy-1,2-propanediol (via ethyl cleavage), alongside volatile aldehydes (butyraldehyde or acetaldehyde). Alternatively, the secondary hydroxyl group at the C2 position is a direct target for UGT (UDP-glucuronosyltransferases) and SULT (sulfotransferases) conjugation[3].

MetabolicPathway Parent 1-Butoxy-3-ethoxy-2-propanol (Parent Compound) CYP CYP450 O-Dealkylation (Phase I) Parent->CYP Oxidation at α-carbon UGT UGT / SULT Conjugation (Phase II) Parent->UGT Direct conjugation at C2-OH Metab1 3-Ethoxy-1,2-propanediol + Butyraldehyde CYP->Metab1 Butyl ether cleavage Metab2 1-Butoxy-1,2-propanediol + Acetaldehyde CYP->Metab2 Ethyl ether cleavage Metab3 Glucuronide / Sulfate Conjugates UGT->Metab3 Phase II Excretion

Fig 1: Phase I and Phase II metabolic degradation pathways of 1-butoxy-3-ethoxy-2-propanol.

SECTION 2: Experimental Workflows & Protocols

Q: I am experiencing poor mass balance and low recovery of O-dealkylation metabolites. How can I fix this? A: Poor mass balance in ether alcohol assays is almost always caused by the volatilization of the aldehyde byproducts (acetaldehyde and butyraldehyde) before they can be quantified. To create a self-validating system, you must trap these volatile species in situ.

Protocol: CYP450 Microsomal Stability Assay with Aldehyde Trapping Causality: Derivatizing aldehydes with 2,4-Dinitrophenylhydrazine (DNPH) converts volatile, low-mass byproducts into stable, UV-active, high-mass hydrazones that are easily retained on reverse-phase LC columns.

  • Preparation: Prepare 1 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent Addition: Add DNPH (final concentration 5 mM) directly to the incubation matrix. Note: Ensure the pH remains stable, as DNPH is typically acidic.

  • Initiation: Spike in 1-butoxy-3-ethoxy-2-propanol to a final concentration of 10 µM. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Validation Control: Run a parallel assay pre-treated with 1-aminobenzotriazole (1-ABT, a broad-spectrum CYP inhibitor). If degradation still occurs in the 1-ABT arm, suspect chemical hydrolysis or non-CYP degradation.

  • Quenching: At designated time points (e.g., 0, 15, 30, 60 min), quench 50 µL aliquots with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS for diols and DNPH-derivatized aldehydes.

SECTION 3: Environmental Fate & Advanced Oxidation (AOPs)

Q: Why is 1-butoxy-3-ethoxy-2-propanol persisting in my wastewater degradation models despite Advanced Oxidation Process (AOP) treatment? A: While propylene glycol ethers are generally readily biodegradable[4], dialkyl ethers exhibit steric hindrance that can shield the α-carbons from hydroxyl radical (•OH) attack during AOPs (e.g., UV/H2O2 or Fenton reactions). If persistence occurs, it indicates that the radical generation rate is insufficient to overcome the activation energy required for hydrogen abstraction at the sterically bulky butyl-ether linkage.

Quantitative Degradation Kinetics Summary Below is a comparative table of standard degradation half-lives for structurally analogous propylene glycol ethers across different biological and environmental matrices[4][5][6].

System / ModelDegradation PathwayHalf-Life (t½)Primary Clearance Mechanism
Human Hepatic Microsomes Phase I (O-dealkylation)~30 - 40 minCYP450 enzymatic cleavage
In Vivo (Systemic Blood) Phase I & II Metabolism~1 hourUrinary excretion of conjugates
Environmental (Air) Photo-oxidation~0.54 daysHydroxyl radical (•OH) attack
Environmental (Water) Aerobic Biodegradation~15 daysMicrobial enzymatic degradation

SECTION 4: Analytical Detection Challenges

Q: What is the optimal analytical setup for resolving the parent compound from its degradation products? A: A single analytical modality will fail because the degradation products span extreme polarity and volatility ranges. The parent compound and diol metabolites are highly polar and lack strong chromophores, while Phase II conjugates are non-volatile and highly water-soluble. You must split your sample into two distinct analytical streams: Headspace GC-MS for volatile cleavage products and LC-MS/MS for the parent and conjugates.

AnalyticalWorkflow Sample In Vitro Sample (Microsomes/Hepatocytes) Quench Quench Reaction (Cold Acetonitrile) Sample->Quench Centrifuge Centrifugation (14,000 x g, 10 min) Quench->Centrifuge Split Sample Split Centrifuge->Split GCMS Headspace GC-MS (Volatile Aldehydes) Split->GCMS Aliquot 1 (No DNPH) LCMS LC-MS/MS (ESI-) (Conjugates & Diols) Split->LCMS Aliquot 2 (DNPH treated)

Fig 2: Dual-stream analytical workflow for comprehensive metabolite identification.

References

  • Hepatic and Extra-Hepatic Metabolism of Propylene Glycol Ethers in the Context of Central Nervous System Toxicity Source: Toxicology (via ResearchGate) URL:[Link][2]

  • Propylene Glycol Ethers: Widespread Use and Missing Neurotoxicity Testing Source: MDPI URL:[Link][1]

  • Hepatic and extra-hepatic metabolism of propylene glycol ethers in the context of central nervous system toxicity Source: PubMed (NIH) URL:[Link][3]

  • Urinary metabolite elimination from inhaled propylene glycol butyl ether (PGBE) and propylene glycol methyl ether (PGME) in healthy participants Source: ResearchGate URL:[Link][6]

  • Screening Assessment for the Challenge 1-Propanol, 2-methoxy (2-Methoxypropanol) Source: Government of Canada URL:[Link][4]

Sources

Optimization

Technical Support Center: Resolving Isomer Separation in 2-Propanol, 1-butoxy-3-ethoxy- Synthesis

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers facing the complex challenge of synthesizing unsymmetrical g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers facing the complex challenge of synthesizing unsymmetrical glycerol dialkyl ethers, specifically 2-Propanol, 1-butoxy-3-ethoxy- (commonly referred to as 1-butoxy-3-ethoxy-2-propanol).

Synthesizing this molecule presents a dual-axis isomer challenge:

  • Stereoisomerism: Resolving the chiral center at the C2 position to isolate the pure (R)- or (S)-enantiomer.

  • Regioisomerism: Preventing the formation of positional isomers (e.g., 1-butoxy-2-ethoxy-3-propanol) during the epoxide ring-opening phase.

Rather than relying on inefficient downstream chromatographic separation of the final liquid racemate, this guide establishes a "chiral pool" and catalytic control strategy. By resolving the precursor and strictly controlling the regiochemistry of the nucleophilic attack, we engineer a self-validating synthetic pipeline that guarantees >99% enantiomeric excess (ee) and >95% regioselectivity.

Part 1: Mechanistic Grounding & Causality

To synthesize 1-butoxy-3-ethoxy-2-propanol, the most atom-economical route is the nucleophilic ring-opening of butyl glycidyl ether with ethanol. However, this requires mastering two distinct mechanistic pathways.

The Stereochemical Axis (Enantiomeric Resolution)

Starting with racemic butyl glycidyl ether requires chiral resolution. We utilize Jacobsen’s Hydrolytic Kinetic Resolution (HKR) [1]. The causality here relies on the chiral (salen)Co(III)OAc complex. The catalyst's chiral ligand selectively coordinates to only one enantiomer of the epoxide, lowering its activation energy for nucleophilic attack by water. The coordinated enantiomer is hydrolyzed into a water-soluble diol, while the unreacted enantiomer remains intact as a highly lipophilic, enantiopure epoxide (>99% ee)[1].

The Regiochemical Axis (Positional Isomerism)

Once the enantiopure butyl glycidyl ether is isolated, ethanol must attack the epoxide. The oxirane ring can be opened at the terminal carbon (C3) or the internal carbon (C2).

  • Basic/Uncatalyzed Conditions: Favor terminal attack via SN​2 sterics but suffer from abysmal reaction rates and low yields.

  • Standard Brønsted Acids: Shift the mechanism toward an SN​1 -like pathway, favoring attack at the more substituted, carbocation-stabilized internal carbon (C2), yielding the incorrect regioisomer.

  • The Solution (Bulky Lewis Acids): Specific metal triflates, such as Al(OTf)3​ or [OSSO]−FeIII triflate complexes, coordinate to the oxirane oxygen to enhance electrophilicity. Crucially, their massive steric bulk physically blocks the ethanol nucleophile from approaching the internal C2 position, directing attack almost exclusively to the terminal C3 carbon[2][3].

Part 2: Quantitative Catalyst Comparison

Selecting the correct catalyst for the ring-opening step is the single most critical factor in preventing regioisomer contamination.

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Regioselectivity (Terminal Attack)Reference
Al(OTf)3​ 0.01801>99% [3]
[OSSO]−FeIII triflate 0.05803>95% [2]
BF3​⋅OEt2​ 10.00 to 2518~80%[4]

Conclusion: Al(OTf)3​ provides the optimal balance of kinetic speed and absolute regiocontrol.

Part 3: Self-Validating Experimental Protocols

Workflow A: Chiral Resolution of Butyl Glycidyl Ether via HKR

Objective: Isolate (R)-butyl glycidyl ether with >99% ee.

  • Catalyst Activation: Dissolve 0.5 mol% of (R,R)-(salen)Co(II) in toluene. Add 1 equivalent of acetic acid and stir open to the air for 1 hour to oxidize the metal center to the active (salen)Co(III)OAc complex. Remove solvent in vacuo.

  • Resolution Reaction: Add racemic butyl glycidyl ether (1.0 eq) to the catalyst flask. Cool to 0 °C.

  • Hydrolysis: Dropwise, add exactly 0.55 equivalents of H2​O [1]. Causality note: 0.55 eq is used rather than 0.50 eq to ensure total consumption of the (S)-enantiomer, compensating for minor evaporative losses.

  • Stirring: Allow the reaction to warm to room temperature and stir for 18 hours.

  • SYSTEM VALIDATION CHECKPOINT 1: Extract a 10 µL aliquot, dilute in hexane, and analyze via chiral GC (e.g., Cyclodex-B column). Do not proceed unless the unreacted (R)-epoxide peak demonstrates >99% ee.

  • Isolation: Separate the unreacted (R)-epoxide from the (S)-diol byproduct via fractional vacuum distillation.

Workflow B: Regioselective Ring-Opening

Objective: Convert (R)-epoxide to (R)-1-butoxy-3-ethoxy-2-propanol.

  • Preparation: In a flame-dried Schlenk flask under inert argon, combine the enantiopure (R)-butyl glycidyl ether (1.0 eq) and anhydrous ethanol (10.0 eq). Note: Excess ethanol acts as both reactant and solvent.

  • Catalysis: Add 0.01 mol% of anhydrous Al(OTf)3​ [3].

  • Reaction: Heat the mixture to 80 °C and stir for 1 hour.

  • SYSTEM VALIDATION CHECKPOINT 2: Analyze a crude aliquot via GC-MS. The ratio of the 2-propanol derivative (target m/z ) to the 1-propanol derivative (byproduct m/z ) must exceed 99:1.

  • Quenching & Purification: Quench the catalyst with a few drops of saturated NaHCO3​ . Evaporate the excess ethanol under reduced pressure. Purify the final product via short-path distillation.

Part 4: Mechanistic Pathway Visualization

IsomerResolution Start Racemic Butyl Glycidyl Ether (Precursor) HKR Jacobsen HKR (salen)Co(III)OAc + 0.55 eq H2O Start->HKR Kinetic Resolution REpox (R)-Butyl Glycidyl Ether (Enantiopure >99% ee) HKR->REpox Unreacted Epoxide SEpox (S)-Diol Byproduct (Aqueous Wash/Distillation) HKR->SEpox Hydrolyzed RingOpen Regioselective Ring-Opening Ethanol + Al(OTf)3 Catalyst REpox->RingOpen Nucleophilic Addition Target Target: (R)-1-butoxy-3-ethoxy-2-propanol (Terminal C3 Attack) RingOpen->Target >99% Regioselectivity Byproduct Positional Isomer Byproduct (Internal C2 Attack) RingOpen->Byproduct <1% Leakage

Caption: Mechanistic divergence in the synthesis of 1-butoxy-3-ethoxy-2-propanol highlighting chiral and regiocontrol.

Part 5: Troubleshooting & FAQs

Q1: My final product shows 15% contamination with 1-butoxy-2-ethoxy-3-propanol. What went wrong? A1: This indicates a severe loss of regioselectivity. You likely used a standard Brønsted acid (like H2​SO4​ or p -TsOH) or a poorly sterically hindered Lewis acid. These acids stabilize the secondary carbocation at C2, drawing the ethanol nucleophile to the internal position. Switch to a bulky Lewis acid like Al(OTf)3​ [3] or an [OSSO]−FeIII complex[2] to physically block C2 and force terminal attack.

Q2: The enantiomeric excess (ee) of my recovered epoxide after HKR is stalling at 85%. How do I push it to >99%? A2: The HKR process is highly dependent on water stoichiometry. If you use exactly 0.50 equivalents of water, you will not reach >99% ee due to trace evaporative losses or ambient side reactions leaving a fraction of the undesired enantiomer intact. Always use 0.55 equivalents of H2​O to ensure the reactive enantiomer is fully consumed[1].

Q3: Can I skip the HKR step and resolve the final 1-butoxy-3-ethoxy-2-propanol racemate using enzymatic kinetic resolution? A3: Technically yes, but practically it is highly inefficient. While lipases (e.g., Novozym 435) can resolve secondary alcohols via transesterification, the theoretical maximum yield is 50%, and separating the resulting ester from the unreacted alcohol adds a tedious downstream purification step[5]. Resolving the epoxide precursor via HKR is a much cleaner "chiral pool" approach that guarantees high purity before the final molecular assembly.

References

  • Regioselective Ring-Opening of Glycidol to Monoalkyl Glyceryl Ethers Promoted by an [OSSO]-FeIII Triflate Complex. PubMed / ChemSusChem. Available at:[Link]

  • Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids. ResearchGate. Available at:[Link]

  • Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Compound Solubility in 1-Butoxy-3-Ethoxy-2-Propanol

Welcome to the technical support center for enhancing compound solubility in 1-butoxy-3-ethoxy-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for enhancing compound solubility in 1-butoxy-3-ethoxy-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solubilizing compounds in this versatile glycol ether solvent. We will move beyond simple protocols to explore the underlying scientific principles, enabling you to make informed decisions and troubleshoot effectively during your experiments.

Section 1: Understanding the Solvent: 1-Butoxy-3-Ethoxy-2-Propanol

Before attempting to enhance a compound's solubility, it is crucial to understand the characteristics of the solvent itself. 1-butoxy-3-ethoxy-2-propanol is a glycol ether, a class of solvents known for their utility in a wide range of applications.[1]

Key Physicochemical Properties (Inferred from similar structures like 1-Butoxy-2-propanol):

  • Amphiphilic Nature: The structure contains both a polar hydroxyl (-OH) group and non-polar ether (-O-) and alkyl groups. This dual character is key to its versatility. The hydroxyl group can act as a hydrogen bond donor and acceptor, allowing interaction with polar solutes and water.[2][3] The ether and alkyl components provide hydrophobic regions to interact with non-polar molecules.[4][5]

  • Solvency: Glycol ethers are effective solvents for a wide range of substances, including resins, inks, and coatings.[1][6] This broad solvency power makes 1-butoxy-3-ethoxy-2-propanol a potentially powerful medium for challenging compounds.

  • Water Miscibility: While longer alkyl chains decrease water solubility in alcohols, the presence of ether and hydroxyl groups in glycol ethers typically allows for significant miscibility with water.[4][7] This makes it an excellent candidate for use as a cosolvent in aqueous systems.

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during solubility experiments in a direct question-and-answer format.

Q1: My compound precipitated out of the 1-butoxy-3-ethoxy-2-propanol solution after initial dissolution. What happened?

A1: This phenomenon, often called "crashing out," typically points to a supersaturated solution that is thermodynamically unstable. Several factors could be at play:

  • Temperature Fluctuation: Solubility is often temperature-dependent. If you dissolved the compound at an elevated temperature, cooling to room temperature could have reduced its solubility limit, causing precipitation.

  • Change in System Composition: If you added another component (e.g., an anti-solvent) to the system, it could have drastically lowered the compound's solubility.

  • Nucleation: The presence of impurities, dust, or even scratches on the glassware can act as nucleation sites, initiating crystallization from a supersaturated solution.

Initial Troubleshooting Steps:

  • Gently warm the solution to see if the compound redissolves. This confirms temperature dependence.

  • Filter the solution to remove any particulate matter that could be acting as nucleation sites.

  • Consider if the final concentration is too high for long-term stability and experiment with a slightly lower concentration.

Q2: My non-polar, lipophilic compound shows poor solubility in 1-butoxy-3-ethoxy-2-propanol, which I expected to be a good solvent. Why?

A2: While 1-butoxy-3-ethoxy-2-propanol has non-polar characteristics, its hydroxyl group imparts significant polarity. For highly lipophilic compounds, the polarity of the solvent may still be too high. The "like dissolves like" principle governs solubility; the polarity of your solute and solvent must be well-matched.[2] In this case, you may need to modify the solvent system itself, for instance, by using 1-butoxy-3-ethoxy-2-propanol as a cosolvent with a less polar solvent.

Q3: I have an ionizable (acidic or basic) compound. How does that affect my approach?

A3: The solubility of ionizable compounds is highly dependent on the pH of the solution.[8] In their ionized (charged) state, compounds are generally much more soluble in polar solvents than in their neutral form.[9] For a weakly acidic compound, increasing the pH will deprotonate it, forming a more soluble salt. For a weakly basic compound, decreasing the pH will protonate it, also increasing solubility. This is a powerful tool you can use, detailed in the pH Adjustment section below.

Section 3: Core Solubility Enhancement Strategies & Protocols

When intrinsic solubility is insufficient, several strategies can be employed. The choice of method depends on the physicochemical properties of your compound.[10][11][12]

Strategy 1: Cosolvency

Mechanism: Cosolvency is a technique where a water-miscible organic solvent (the "cosolvent") is added to an aqueous solution to increase the solubility of non-polar, poorly soluble compounds.[13][14] The cosolvent works by reducing the overall polarity of the solvent system, thereby decreasing the interfacial tension between the aqueous solution and the hydrophobic solute.[13][15] 1-Butoxy-3-ethoxy-2-propanol is an excellent candidate for use as a cosolvent due to its miscibility with both water and many organic solvents.[16][17]

When to Use: This is one of the most effective and straightforward methods for lipophilic or highly crystalline compounds that are poorly soluble in water but have good solubility in organic solvents.[17]

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of your compound in pure 1-butoxy-3-ethoxy-2-propanol.

  • Solvent System Preparation: Prepare a series of vials with varying ratios of 1-butoxy-3-ethoxy-2-propanol and your primary solvent (e.g., water, buffer). Ratios could range from 90:10, 80:20, 70:30, and so on.

  • Equilibrium Solubility Measurement: Add an excess amount of your compound to each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot from the supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectroscopy.

  • Data Analysis: Plot the measured solubility against the percentage of cosolvent to identify the optimal concentration range.

Strategy 2: pH Adjustment

Mechanism: For ionizable compounds, altering the pH of the medium can convert the compound from its less soluble neutral form to its more soluble ionized (salt) form.[18][19] This is a powerful technique for weak acids and bases. The relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation. As a rule of thumb, for sufficient solubility, the pH should be adjusted to at least 2 units above the pKa for an acidic drug or 2 units below the pKa for a basic drug.

When to Use: This method is applicable only to compounds with ionizable functional groups (e.g., carboxylic acids, amines). It is not effective for neutral compounds.[19]

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 10).

  • Equilibrium Solubility Measurement: Add an excess amount of your compound to vials containing each buffer and a fixed percentage of 1-butoxy-3-ethoxy-2-propanol (if used as a cosolvent).

  • Equilibration & Quantification: Follow steps 4-6 from the Cosolvency protocol.

  • Data Analysis: Plot the logarithm of solubility against the pH. This profile will reveal the pH at which the compound's solubility is maximized.

Causality Note: Combining pH adjustment with a cosolvent can be particularly effective. The cosolvent helps dissolve the neutral form of the drug, while the pH adjustment ensures the ionized form remains in solution, leading to a synergistic increase in overall solubility.[18][]

Strategy 3: Use of Surfactants

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[21][22] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble, hydrophobic compounds can be encapsulated within the hydrophobic core, effectively increasing their apparent solubility in the bulk aqueous phase.[11][23] Surfactants also enhance solubility by reducing surface tension and improving the wetting of solid drug particles.[22][23]

When to Use: This method is highly effective for very hydrophobic (lipophilic) drugs. The choice of surfactant (non-ionic, anionic, cationic) is critical and depends on the drug's properties and the final application's requirements (e.g., toxicity).[24] Non-ionic surfactants like Polysorbates and Poloxamers are often preferred in pharmaceutical formulations due to their lower toxicity.[24]

  • Surfactant Selection: Choose a panel of surfactants (e.g., Sodium Lauryl Sulfate (anionic), Cetrimide (cationic), Polysorbate 80 (non-ionic)).

  • Solution Preparation: Prepare solutions of each surfactant in your chosen solvent system (e.g., buffered water with 1-butoxy-3-ethoxy-2-propanol) at several concentrations, ensuring some are well above their known CMC values.

  • Equilibrium Solubility Measurement: Add an excess amount of your compound to each surfactant solution.

  • Equilibration & Quantification: Follow steps 4-6 from the Cosolvency protocol.

  • Data Analysis: Plot solubility against surfactant concentration for each candidate. A sharp increase in solubility is typically observed above the CMC.

Technique Primary Mechanism Best For Considerations
Cosolvency Reduces solvent polarity.[13]Lipophilic, non-ionizable compounds.Can cause precipitation upon dilution (e.g., in vivo). Potential toxicity of cosolvents must be considered.[13]
pH Adjustment Converts compound to more soluble ionized form.[18]Ionizable weak acids and weak bases.Only effective for ionizable compounds. Risk of precipitation if pH changes.[18]
Surfactants Micellar encapsulation of hydrophobic compounds.[22][23]Highly lipophilic, poorly soluble compounds.Potential for toxicity and tissue irritation. Surfactant concentration must be above the CMC.[21][25]

Section 4: Advanced Strategy: Solid Dispersions

For particularly challenging compounds, modifying the solid-state properties of the drug itself before dissolution can be a highly effective strategy.

Mechanism: A solid dispersion is a system where a poorly water-soluble drug is dispersed within a highly soluble, inert carrier matrix.[26][27][28] The goal is to reduce the drug's particle size to a molecular level and/or convert it from a stable crystalline form to a higher-energy, more soluble amorphous form.[29][30] When this solid dispersion is introduced into a solvent like 1-butoxy-3-ethoxy-2-propanol, the carrier dissolves quickly, releasing the drug as very fine, high-surface-area particles, which enhances the dissolution rate and solubility.[30]

Common Preparation Methods:

  • Solvent Evaporation: Both the drug and a carrier (e.g., PVP, PEG) are dissolved in a common volatile solvent, which is then evaporated to leave a solid dispersion.[29]

  • Fusion (Melting) Method: The drug and carrier are heated together until they melt, then cooled and solidified. This method is not suitable for heat-sensitive drugs.[29]

This is a pre-formulation step, but it is a cornerstone of modern drug development for overcoming solubility challenges.[29][31]

Section 5: Visual Workflows and Diagrams

Troubleshooting Workflow for Solubility Enhancement

This diagram outlines a logical progression for addressing solubility issues.

Solubility_Workflow start Compound Insoluble in 1-Butoxy-3-Ethoxy-2-Propanol check_properties Step 1: Assess Compound Properties start->check_properties is_ionizable Is the compound ionizable? check_properties->is_ionizable ph_adjust Strategy: pH Adjustment (Protocol 2) is_ionizable->ph_adjust  Yes is_lipophilic Is the compound highly lipophilic? is_ionizable->is_lipophilic  No still_insoluble Still Insoluble / Unstable? ph_adjust->still_insoluble use_surfactant Strategy: Use Surfactants (Protocol 3) is_lipophilic->use_surfactant  Yes use_cosolvent Strategy: Cosolvency (Protocol 1) is_lipophilic->use_cosolvent  No / Moderately use_surfactant->still_insoluble use_cosolvent->still_insoluble solid_dispersion Advanced Strategy: Solid Dispersion still_insoluble->solid_dispersion  Yes success Solubility Enhanced solid_dispersion->success still_insolinsoluble still_insolinsoluble still_insolinsoluble->success  No

Caption: A decision tree for selecting a solubility enhancement strategy.

Mechanism of Micellar Solubilization

This diagram illustrates how surfactants encapsulate a hydrophobic drug.

Micelle_Formation cluster_micelle Micelle Structure center Hydrophobic Drug Molecule s1 center->s1 Hydrophobic tails (interact with drug) s2 s1->s2 s1_tail s1->s1_tail s3 s2->s3 s2_tail s2->s2_tail s4 s3->s4 s3_tail s3->s3_tail s5 s4->s5 s4_tail s4->s4_tail s6 s5->s6 s5_tail s5->s5_tail s7 s6->s7 s6_tail s6->s6_tail s8 s7->s8 s7_tail s7->s7_tail s8->s1 s8_tail s8->s8_tail label_head Hydrophilic heads (interact with solvent)

Caption: Encapsulation of a drug within a surfactant micelle.

References

  • Jadhav, N. R., et al. (2020). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Applied Pharmaceutical Science. [Link]

  • Thakkar, H., et al. (2020). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Al-kasmi, B., et al. (2023). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech and Industrial medicine. [Link]

  • Singh, J., & Kaur, L. (2024). Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. Journal of Drug Delivery and Therapeutics. [Link]

  • Kumar, S., & Singh, S. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]

  • Wikipedia contributors. (2023). Cosolvent. Wikipedia. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Osborne, T. (2020). How to Achieve Drug Solubility. AZoLifeSciences. [Link]

  • Ghaste, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Dixit, A. K., et al. (2014). A Review on Solid Dispersion as a Technique for Enhancement of Bioavailability of Poorly Water Soluble Drugs. Research Journal of Pharmacy and Technology. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • Contract Pharma. (2017). Optimizing Drug Solubility. [Link]

  • Patel, J., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]

  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. [Link]

  • Sharma, D., et al. (2014). Review on Enhancement of Solubilization Process. PharmaTutor. [Link]

  • Zhao, Y., et al. (2023). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceuticals. [Link]

  • Al-Ghazawi, M., et al. (2023). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics. [Link]

  • Kumar, P., et al. (2021). SOLUBILITY ENHANCEMENT TECHNIQUE. IJRAR. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]

  • Wisdomlib. (2026). PH adjustment: Significance and symbolism. [Link]

  • Sychrovsky, V., & Podlipna, D. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Journal of Chemical Information and Modeling. [Link]

  • Purdue University. (n.d.). Alcohols and Ethers. [Link]

  • The Good Scents Company. (n.d.). 1-Butoxy-2-propanol. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-butoxy- (CAS 5131-66-8). [Link]

  • EBSCO. (n.d.). Ethers | Chemistry | Research Starters. [Link]

  • Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]

  • International Labour Organization. (2006). ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Propanol, 1-butoxy-. [Link]

  • Shah, V. P., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Solvent Properties of 2-Propanol, 1-butoxy-3-ethoxy- in Pharmaceutical Development

Executive Summary The pharmaceutical and chemical industries are undergoing a paradigm shift from petroleum-derived volatile organic compounds (VOCs) to bio-based, sustainable alternatives. 2-Propanol, 1-butoxy-3-ethoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical and chemical industries are undergoing a paradigm shift from petroleum-derived volatile organic compounds (VOCs) to bio-based, sustainable alternatives. 2-Propanol, 1-butoxy-3-ethoxy- (commonly known as 1-butoxy-3-ethoxy-2-propanol; CAS: 13021-52-8) is an emerging asymmetric glycerol dialkyl ether (GDE). This guide provides an objective, data-driven comparison of this solvent against traditional petroleum-based ethers (like Propylene Glycol Monobutyl Ether, PnB) and symmetric bio-based ethers, evaluating its efficacy in active pharmaceutical ingredient (API) extraction and transdermal formulation.

Structural Causality and Physicochemical Profile

The performance of a solvent is dictated by its molecular architecture. 2-Propanol, 1-butoxy-3-ethoxy- features an asymmetric substitution on the glycerol backbone: a short, polar ethoxy group on one terminus and a longer, lipophilic butoxy group on the other.

Mechanistic Advantage: This asymmetry creates a highly tunable amphiphilic gradient. The hydroxyl group at the C2 position provides strong hydrogen-bond donor capacity (α = 0.36), while the flanking ether linkages act as hydrogen-bond acceptors (π* = 0.75). According to foundational synthesis studies on alkyl glycerol ethers (), this specific structural combination yields an intermediate partition coefficient (Log P = 0.484). This strikes an optimal balance between aqueous miscibility and lipophilic solubilization, preventing the severe emulsion issues often encountered with highly hydrophobic traditional solvents. Furthermore, recent predictive models for green solvent applications () highlight the superior toxicity profile and atom economy of these glycerol derivatives.

Quantitative Solvent Comparison
Property2-Propanol, 1-butoxy-3-ethoxy-Propylene Glycol Monobutyl Ether (PnB)1,3-Diethoxy-2-propanol
CAS Number 13021-52-85131-66-84043-59-8
Origin Bio-based (Glycerol derivative)Petroleum-basedBio-based (Symmetric)
Boiling Point (°C) 187171175
Log P (Hydrophobicity) 0.4841.150.12 (est.)
Dielectric Constant (ε) 7.38611.49.5
Dipole Moment (D) 2.5412.402.10
Density (g/cm³) 0.93380.8800.965

Data synthesized from and standard chemical inventories.

Experimental Protocol 1: Liquid-Liquid API Extraction

Objective: Quantify the extraction efficiency of a hydrophobic API (e.g., Ibuprofen) from an aqueous slurry using 2-Propanol, 1-butoxy-3-ethoxy- versus PnB.

Causality of Design: Traditional solvents like PnB often form stable, stubborn emulsions with water due to their surfactant-like packing at the liquid-liquid interface. The asymmetric structure of 2-Propanol, 1-butoxy-3-ethoxy- disrupts uniform micellar packing, promoting rapid phase separation while maintaining high API partitioning into the organic phase.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mg/mL suspension of Ibuprofen in a 50 mM acetate buffer (pH 4.0) to ensure the API remains unionized and lipophilic.

  • Solvent Addition: Add an equal volume (1:1 v/v) of the test solvent to the aqueous suspension in a sealed borosilicate vial.

  • Equilibration: Agitate the mixture at 300 rpm for 60 minutes at 25°C using a thermostatic shaker to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 4000 × g for 15 minutes.

  • Self-Validation Check: Visually inspect the phase boundary. A sharp, distinct boundary confirms thermodynamic equilibrium and validates the anti-emulsification hypothesis. A cloudy interphase indicates incomplete partitioning, which invalidates the run and requires a re-evaluation of the agitation time.

  • Quantification: Aspirate 100 µL of the organic phase, dilute 1:100 in the mobile phase, and analyze via RP-HPLC (C18 column, 254 nm detection) to calculate the partition coefficient ( Korg/aq​ ).

API_Extraction A Aqueous API Suspension B Add 2-Propanol, 1-butoxy-3-ethoxy- A->B C Equilibration (300 rpm, 25°C) B->C D Centrifugation (Phase Separation) C->D E Organic Phase (API Rich) D->E Extract F RP-HPLC Quantification E->F

Caption: Workflow for API extraction highlighting phase separation and quantitative validation.

Experimental Protocol 2: Transdermal Permeation Enhancement

Objective: Evaluate 2-Propanol, 1-butoxy-3-ethoxy- as a penetration enhancer in topical drug formulations.

Causality of Design: Effective transdermal vehicles must fluidize the stratum corneum without causing irreversible keratin denaturation. The linear butoxy chain of this solvent intercalates into the lipid bilayers of the skin, while the ethoxy and hydroxyl groups interact with the polar headgroups. This dual-action fluidizes the lipid matrix safely, providing a superior flux rate compared to harsh, symmetric solvents.

Step-by-Step Methodology:

  • Membrane Preparation: Mount dermatomed porcine skin (400 µm thickness) onto standard Franz diffusion cells (diffusion area: 1.77 cm²).

  • Receptor Compartment: Fill with PBS (pH 7.4) containing 1% Tween 80 to maintain sink conditions. Equilibrate the system at 32°C (skin surface temperature).

  • Donor Formulation: Apply 200 µL of a 1% w/v API solution dissolved in a binary vehicle (70% Water / 30% 2-Propanol, 1-butoxy-3-ethoxy-).

  • Self-Validation Check: Run a parallel control using 30% PnB and a negative control (water only). Additionally, track the total mass balance (API in donor + receptor + membrane) post-experiment. A recovery rate of <90% indicates system leakage or API degradation, automatically invalidating the dataset.

  • Sampling: Withdraw 0.5 mL aliquots from the receptor port at 1, 2, 4, 8, and 24 hours, immediately replacing the volume with fresh, pre-warmed buffer.

  • Analysis: Calculate the steady-state flux ( Jss​ ) from the linear portion of the cumulative permeation versus time curve.

Permeation_Mechanism A Topical Application (Solvent + API) B Partitioning into Stratum Corneum A->B C Butoxy Chain: Lipid Intercalation B->C D Ethoxy/OH Groups: Polar Head Interaction B->D E Lipid Bilayer Fluidization C->E D->E F Enhanced API Flux to Systemic Circulation E->F

Caption: Mechanistic pathway of stratum corneum fluidization by asymmetric glycerol ethers.

References

  • García, J. I., García-Marín, H., Mayoral, J. A., & Pérez, P. (2010). Green solvents from glycerol. Synthesis and physico-chemical properties of alkyl glycerol ethers. Green Chemistry, 12(3), 426-434.[Link]

  • Jimenez, et al. (2023). Calculated Physicochemical Properties of Glycerol-Derived Solvents to Drive Plastic Waste Recycling. Industrial & Engineering Chemistry Research, 62(12), 5234–5244.[Link]

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Butoxy-3-ethoxy-2-propanol

Introduction 1-Butoxy-3-ethoxy-2-propanol is a glycol ether solvent utilized in a variety of industrial and commercial applications, from coatings and cleaners to chemical synthesis.[1][2] In the pharmaceutical industry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Butoxy-3-ethoxy-2-propanol is a glycol ether solvent utilized in a variety of industrial and commercial applications, from coatings and cleaners to chemical synthesis.[1][2] In the pharmaceutical industry, it may be present as a residual solvent, whose levels must be strictly monitored to ensure product safety and quality.[3] The accurate and precise quantification of this compound is therefore paramount.

Analytical method validation is the cornerstone of reliable quantitative analysis, demonstrating that a procedure is suitable for its intended purpose.[4][5] However, in a globalized development and manufacturing environment, it is common to encounter situations where more than one analytical method is used to test the same substance. This can occur when a method is transferred between laboratories, when a new technology is introduced to replace an older one, or when different labs are involved in a single study.[6] In these scenarios, a simple validation of each method in isolation is insufficient. Cross-validation is required to demonstrate that these different analytical procedures are equivalent and yield comparable results.[7]

This guide provides an in-depth comparison and a detailed procedural framework for the cross-validation of two common analytical methods for 1-butoxy-3-ethoxy-2-propanol: a primary Gas Chromatography with Flame Ionization Detection (GC-FID) method and a confirmatory Gas Chromatography with Mass Spectrometry (GC-MS) method. We will explore the causality behind experimental choices, present detailed protocols, and establish a self-validating system grounded in regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[8][9]

Section 1: Overview of Recommended Analytical Techniques

The choice of analytical technique is driven by the physicochemical properties of the analyte. 1-butoxy-3-ethoxy-2-propanol, like other glycol ethers, is a volatile organic compound, making Gas Chromatography (GC) the ideal separation technique.[1]

Primary Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust, cost-effective, and highly reliable technique for the routine quantification of organic compounds.[10]

  • Principle of Operation: The sample is vaporized and separated into its components as it travels through a capillary column. The FID detector then combusts the eluting compounds in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms. This makes it an excellent choice for quantitative analysis.

  • Why it's a suitable Primary Method: For routine quality control (QC) and release testing, GC-FID provides the required precision, accuracy, and linearity without the higher operational cost and complexity of a mass spectrometer. Its broad response to hydrocarbons makes it a workhorse for quantifying known analytes.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the highly specific detection capabilities of mass spectrometry, providing an orthogonal method for confirmation.[3][11]

  • Principle of Operation: After separation in the GC column, compounds enter the MS detector, where they are ionized (typically by electron impact, EI) and fragmented. The mass-to-charge ratio of these fragments creates a unique mass spectrum, which acts as a chemical "fingerprint" for unambiguous identification.

  • Why it's a suitable Confirmatory Method: Specificity is the greatest advantage of GC-MS.[12] While FID confirms the quantity, MS confirms the identity. This is crucial for distinguishing the target analyte from potential impurities or degradation products, especially during method development, stability studies, or in complex matrices. For quantitative purposes, operating in Selected Ion Monitoring (SIM) mode enhances sensitivity by focusing only on characteristic ions of the target analyte.[3]

Section 2: The Cross-Validation Framework

The objective of cross-validation is to ensure the consistency and comparability of bioanalytical results when different methods are used.[6] The process involves validating each method individually and then analyzing the same set of samples with both methods to compare the results directly. This framework is derived from the principles outlined in ICH Q2(R2).

CrossValidationWorkflow cluster_0 Phase 1: Individual Method Validation cluster_1 Phase 2: Cross-Validation Execution cluster_2 Phase 3: Data Analysis & Conclusion MethodA Primary Method (GC-FID) Development & Validation MethodB Secondary Method (GC-MS) Development & Validation SamplePrep Prepare Homogeneous Validation Samples (n≥3 levels) MethodB->SamplePrep AnalysisA Analyze Samples with GC-FID Method SamplePrep->AnalysisA AnalysisB Analyze Samples with GC-MS Method SamplePrep->AnalysisB Compare Compare Results (Statistical Analysis) AnalysisA->Compare AnalysisB->Compare Report Assess Against Acceptance Criteria Compare->Report Conclusion Conclusion on Method Equivalency Report->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Section 3: Experimental Design & Protocols

This section provides detailed, self-validating protocols. Every protocol must be executed according to a pre-approved validation plan that specifies the procedures and acceptance criteria.[9]

Protocol 3.1: Primary Method - GC-FID
  • Instrumentation & Conditions:

    • GC System: Agilent 8890 GC with FID, or equivalent.

    • Column: High-polarity column, such as a DB-WAX (50 m x 0.20 mm, 0.2 µm film thickness) or equivalent polyethylene glycol (PEG) phase, which provides good selectivity for polar analytes like glycol ethers.[13]

    • Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 220°C (hold 5 min).

    • Injector: Split/Splitless, 240°C, split ratio 20:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Detector: FID at 250°C.

    • Injection Volume: 1 µL.

  • Sample & Standard Preparation:

    • Solvent/Diluent: Methanol or Acetone (HPLC Grade).[10]

    • Standard Stock Solution (1000 µg/mL): Accurately weigh ~100 mg of 1-butoxy-3-ethoxy-2-propanol reference standard into a 100 mL volumetric flask and dilute to volume with the diluent.

    • Calibration Standards: Prepare a series of at least 5 calibration standards by serially diluting the stock solution to cover the expected working range (e.g., 1 µg/mL to 100 µg/mL).[14]

    • Sample Preparation: Accurately weigh the sample, dissolve in the diluent, and dilute to a final concentration within the calibrated range.

Protocol 3.2: Confirmatory Method - GC-MS
  • Instrumentation & Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD, or equivalent.

    • GC Conditions: Use the same column and GC conditions as the GC-FID method to ensure comparable chromatography.

    • MSD Conditions:

      • Transfer Line: 240°C.

      • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

      • Quadrupole: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM). Select 3-4 characteristic, abundant, and interference-free ions for 1-butoxy-3-ethoxy-2-propanol for quantification and confirmation.

  • Sample & Standard Preparation:

    • Follow the same procedure as described in Protocol 3.1.

Protocol 3.3: Cross-Validation Procedure

This procedure is performed after each individual method has been validated for specificity, linearity, range, accuracy, and precision according to ICH Q2(R2) guidelines.

  • Sample Selection: Prepare a minimum of three batches of homogeneous samples. Spike a placebo or blank matrix with 1-butoxy-3-ethoxy-2-propanol at three concentration levels: low, medium, and high, covering the validated range (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis:

    • Analyze each of the prepared samples in triplicate (n=3) using the validated GC-FID method.

    • Analyze the same set of samples in triplicate (n=3) using the validated GC-MS method.

    • To ensure analytical integrity, the analyses should ideally be performed by different analysts or on different days to incorporate intermediate precision variables.

  • Data Evaluation:

    • Calculate the mean concentration and Relative Standard Deviation (RSD) for each sample level from each method.

    • For each sample, calculate the percent difference between the mean result obtained from the GC-FID method and the GC-MS method.

Section 4: Data Comparison and Acceptance Criteria

The core of cross-validation lies in the direct, objective comparison of the data generated.

Table 1: Hypothetical Summary of Individual Method Performance

This table summarizes the performance characteristics determined during the individual validation of each method.

Parameter GC-FID Method GC-MS (SIM) Method ICH Q2(R2) Acceptance Criteria
Linearity (R²) 0.99950.9992≥ 0.998
Range (µg/mL) 1 - 1001 - 100Established by linearity, accuracy, and precision.[14]
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Typically 98.0% - 102.0% for an assay.
Precision (RSD)
- Repeatability≤ 1.5%≤ 1.8%Typically ≤ 2%
- Intermediate Precision≤ 2.0%≤ 2.2%Typically ≤ 3%
LOQ (µg/mL) 1.00.8Adequately precise and accurate.
Table 2: Hypothetical Cross-Validation Sample Results

This table presents the comparative results from analyzing the same samples with both methods.

Sample ID Spiked Conc. (µg/mL) GC-FID Result (µg/mL, n=3) GC-MS Result (µg/mL, n=3) % Difference
CV-LOW20.019.820.1-1.5%
CV-MID50.050.349.7+1.2%
CV-HIGH80.079.580.2-0.9%
Statistical Comparison & Acceptance Criteria

While ICH M10 intentionally omits prescriptive acceptance criteria for cross-validation to encourage a scientific, risk-based approach, a common industry practice is to assess the percentage difference.[6]

  • Acceptance Criterion: The mean results from the two methods should agree, typically within ±15% of each other.

Section 5: Causality, Insights, and Interrelationships

The validation parameters are not a mere checklist; they are an interconnected system that builds confidence in an analytical result.

Causality in Method Choice

The decision to use GC-FID as a primary method and GC-MS as a secondary one is a strategic balance of risk, cost, and purpose.

  • Routine vs. Investigation: For routine batch release where the process is well-controlled, the robust and economical GC-FID is sufficient. However, for an out-of-specification (OOS) investigation or for identifying unknown impurities, the definitive structural information from GC-MS is indispensable.

  • Orthogonality: The detection mechanisms (flame ionization vs. mass fragmentation) are fundamentally different. This orthogonality provides a high degree of confidence; if two chemically distinct detection methods produce the same quantitative result, it is highly probable that the result is accurate.

Interrelationship of Validation Parameters

A reliable method is built upon a foundation of several key performance characteristics. Lack of performance in one area compromises the others.

ValidationPyramid cluster_0 Method Reliability cluster_1 Foundational Characteristics Accuracy Accuracy (Closeness to True Value) Precision Precision (Agreement Between Measurements) Specificity Specificity (Analyte Signal is Unambiguous) Specificity->Accuracy Specificity->Precision Linearity Linearity (Proportional Response) Linearity->Accuracy Linearity->Precision Range Range (Interval of Acceptable Performance) Range->Accuracy Range->Precision

Caption: Interdependence of core analytical validation parameters.

As the diagram illustrates, achieving high Accuracy and Precision is impossible without first establishing Specificity (ensuring you are measuring only the analyte of interest), Linearity (ensuring the response is proportional to concentration), and the appropriate Range .[8]

Conclusion

Cross-validation is a critical scientific exercise that bridges the gap between different analytical procedures, ensuring data integrity and comparability across the product lifecycle. By systematically comparing a robust GC-FID method with a highly specific GC-MS method for 1-butoxy-3-ethoxy-2-propanol, we can establish their interchangeability with a high degree of confidence. This guide provides the strategic framework, detailed protocols, and scientific rationale necessary for researchers and drug development professionals to successfully design and execute a cross-validation study that meets rigorous scientific and regulatory standards. The ultimate goal is to demonstrate that the chosen analytical procedures are verifiably fit for their intended purpose, safeguarding product quality and patient safety.

References

  • Restek Corporation. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column.
  • NIOSH. (n.d.). Glycol Ethers - Analytical Method.
  • PubMed. (2018). Simultaneous determination of glycol ethers and their acetates in cosmetics by gas chromatography with mass spectrometry.
  • ICH. (1994). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ICH. (1996). Validation of Analytical Procedures: Methodology Q2B.
  • European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • LCGC North America. (2014). Validation of Impurity Methods, Part II. Retrieved from [Link]

  • MDPI. (2021). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. Retrieved from [Link]

  • Oxford Academic. (n.d.). Gas Chromatography of Glycol Ethers and Their Acetate Derivatives. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(2-butoxyethoxy)- (CAS 124-16-3). Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control. Retrieved from [Link]

Sources

Validation

"evaporation rate of 1-butoxy-3-ethoxy-2-propanol compared to other solvents"

An in-depth technical analysis for researchers, formulation scientists, and drug development professionals evaluating solvent kinetics, specifically focusing on the evaporation rate of 1-butoxy-3-ethoxy-2-propanol compar...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, formulation scientists, and drug development professionals evaluating solvent kinetics, specifically focusing on the evaporation rate of 1-butoxy-3-ethoxy-2-propanol compared to industry-standard alternatives.

Executive Summary & Mechanistic Context

In pharmaceutical formulation, transdermal drug delivery systems, and high-performance medical coatings, the selection of a solvent dictates not only the solubility of the active pharmaceutical ingredient (API) but also the thermodynamic stability and film-forming kinetics of the final product. 1-Butoxy-3-ethoxy-2-propanol (a structurally complex dialkyl ether of a propanol backbone, closely related to isomers like 1-(2-butoxyethoxy)-2-propanol [1]) is a highly specialized, slow-evaporating solvent.

As a Senior Application Scientist, I approach solvent selection by analyzing the causality between molecular structure and macroscopic behavior. The evaporation rate of 1-butoxy-3-ethoxy-2-propanol is exceptionally low. This is driven by two primary structural factors:

  • Extensive Hydrogen Bonding: The secondary hydroxyl (-OH) group at the C2 position serves as a strong hydrogen bond donor and acceptor, creating a cohesive intermolecular network that severely depresses vapor pressure.

  • Steric Hindrance and Van der Waals Forces: The dual ether linkages (a butoxy group at C1 and an ethoxy group at C3) significantly increase the molecular volume and dispersion forces. This hydrophobic bulk restricts the molecule's ability to overcome the enthalpy of vaporization and escape the liquid phase.

Compared to mono-ethers like Propylene Glycol n-Butyl Ether (PnB) or standard esters like n-Butyl Acetate, 1-butoxy-3-ethoxy-2-propanol acts as a potent coalescing agent and a late-stage evaporation retardant, preventing premature API crystallization in topical formulations [2].

Comparative Evaporation Data

To objectively evaluate 1-butoxy-3-ethoxy-2-propanol, we must benchmark it against standard reference solvents. In industry, evaporation rates (ER) are typically normalized against n-Butyl Acetate (n-BuAc) , which is assigned an ER of 1.0 [3].

The table below synthesizes the quantitative physicochemical data of 1-butoxy-3-ethoxy-2-propanol alongside common alternative solvents used in drug development and coatings [1][2][4].

SolventMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg @ 20°C)Relative Evaporation Rate (n-BuAc = 1.0)
n-Butyl Acetate (Standard)116.16126.010.01.0
Propylene Glycol n-Butyl Ether (PnB) 132.20171.00.600.09
1-Butoxy-3-ethoxy-2-propanol 176.25~230.0< 0.05~0.006
Dipropylene Glycol n-Butyl Ether (DPnB) 212.30230.00.040.006

Data Interpretation: 1-butoxy-3-ethoxy-2-propanol exhibits an evaporation rate nearly identical to DPnB [2]. At an ER of ~0.006, it evaporates approximately 166 times slower than n-Butyl Acetate. In a drug delivery matrix, this ensures the solvent remains in the polymer matrix long enough to facilitate complete polymer chain entanglement (coalescence) before fully volatilizing.

Experimental Methodology: Self-Validating Evaporation Rate Quantification

Step-by-Step TGA Protocol
  • Instrument Calibration (The Self-Validation Step):

    • Load 10.0 µL of the reference standard (n-Butyl Acetate) into a standard platinum TGA pan.

    • Equilibrate the TGA furnace to exactly 25.0°C under a constant dry Nitrogen ( N2​ ) purge of 50 mL/min.

    • Record the mass loss derivative ( dm/dt ). The linear portion of this curve represents the baseline rate for ER = 1.0.

  • Sample Preparation:

    • Clean and tare the platinum pan. Ensure no residual solvent remains by briefly heating the pan to 300°C, then cooling back to 25.0°C.

    • Carefully pipette 10.0 µL of 1-butoxy-3-ethoxy-2-propanol into the pan. Crucial: The volume must be identical to the reference to maintain a consistent liquid surface area, as evaporation is a surface-dependent phenomenon.

  • Isothermal Data Acquisition:

    • Hold the sample isothermally at 25.0°C under the identical 50 mL/min N2​ purge.

    • Record the mass loss over a 120-minute period. Due to the low vapor pressure (< 0.05 mmHg), the dm/dt slope will be extremely shallow.

  • Kinetic Calculation:

    • Extract the steady-state mass loss rate ( dm/dtsample​ ).

    • Calculate the Relative Evaporation Rate: ERrelative​=(dm/dtsample​)/(dm/dtn−BuAc​) .

Workflow Visualization

Below is the logical workflow for the TGA-based quantification method, mapped to ensure reproducible analytical execution.

G A 1. Reference Calibration (n-Butyl Acetate, ER=1.0) B 2. Isothermal TGA Setup (25°C, Controlled N2 Flow) A->B C 3. Sample Introduction (1-Butoxy-3-ethoxy-2-propanol) B->C D 4. Gravimetric Monitoring (Mass Loss dm/dt) C->D E 5. Kinetic Analysis (Relative ER Calculation) D->E

Workflow for TGA-based relative evaporation rate quantification of specialty solvents.

Implications for Drug Development and Research

Understanding the evaporation rate of 1-butoxy-3-ethoxy-2-propanol allows formulators to engineer specific release profiles and physical characteristics in their products:

  • Transdermal Patches & Topical Gels: Fast-evaporating solvents (like ethanol or n-butyl acetate) can cause the API to rapidly reach supersaturation and crystallize on the skin's surface, halting dermal penetration. By integrating a slow-evaporating solvent (ER ~0.006), the formulation maintains the API in a solubilized, thermodynamically active state for a prolonged duration, significantly enhancing bioavailability.

  • Medical Device Coatings: When coating stents or catheters with drug-eluting polymers, rapid solvent evaporation leads to "blushing" (moisture condensation due to evaporative cooling) or "orange peel" defects. 1-butoxy-3-ethoxy-2-propanol acts as a tail-solvent. It remains in the film after highly volatile solvents have flashed off, plasticizing the polymer just long enough to ensure a flawlessly smooth, defect-free surface before it slowly diffuses out of the matrix [3].

References

  • 1-(2-Butoxyethoxy)-2-propanol | C9H20O3 | CID 31287 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Dow Solvents and Additives for Coatings Source: Univar Solutions / Dow Chemical Company URL: [Link]

  • n-Butyl Acetate 9660 Technical Data Sheet Source: MG Chemicals URL: [Link]

Comparative

"spectroscopic analysis of 1-butoxy-3-ethoxy-2-propanol versus its isomers"

Title: Spectroscopic Analysis and Differentiation of 1-Butoxy-3-ethoxy-2-propanol and Its Structural Isomers: A Comprehensive Guide Introduction In the formulation of advanced coatings, hydraulic fluids, and pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Analysis and Differentiation of 1-Butoxy-3-ethoxy-2-propanol and Its Structural Isomers: A Comprehensive Guide

Introduction

In the formulation of advanced coatings, hydraulic fluids, and pharmaceutical intermediates, glycol ethers play an indispensable role. Among these, the C9​H20​O3​ isomers—specifically 1-butoxy-3-ethoxy-2-propanol (CAS 13021-52-8) and its widely utilized structural isomer 1-(2-butoxyethoxy)-2-propanol (CAS 124-16-3)—are frequently encountered. While they share identical molecular weights (176.25 g/mol ) and similar macroscopic physical properties, their distinct molecular architectures lead to vastly different toxicological profiles and solvent behaviors.

As a Senior Application Scientist, I have observed that misidentification between these isomers during quality control can lead to catastrophic formulation failures. This guide provides a definitive, objective comparison of their spectroscopic signatures, grounded in the causality of their molecular structures, and outlines self-validating protocols for their unambiguous differentiation.

Structural Causality: The Root of Spectroscopic Divergence

The fundamental difference between these two isomers lies in the connectivity of their ether linkages and the position of the secondary hydroxyl group.

  • 1-Butoxy-3-ethoxy-2-propanol features a central secondary alcohol flanked by two ether chains: a butyl ether on C1 and an ethyl ether on C3 ( Bu−O−CH2​−CH(OH)−CH2​−O−Et ). Its structure lacks a terminal methyl group directly adjacent to the hydroxyl-bearing carbon. Commercial standards for this specific isomer can be cross-referenced via suppliers such as [1].

  • 1-(2-Butoxyethoxy)-2-propanol , often found in commercial dipropylene glycol monobutyl ether (DPnB) mixtures, features a terminal secondary alcohol ( Bu−O−CH2​−CH2​−O−CH2​−CH(OH)−CH3​ ). The hydroxyl-bearing carbon is directly bonded to a terminal methyl group. Extensive structural data for this isomer is documented in the [2] and [3].

This structural divergence—specifically the presence or absence of the CH3​−CH(OH)− moiety—dictates the fragmentation pathways in mass spectrometry and the spin-spin coupling networks in Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Spectroscopic Data

To facilitate rapid identification, the expected spectroscopic data based on their structural causality is summarized in the tables below.

Table 1: 1 H and 13 C NMR Chemical Shift Comparison ( CDCl3​ , 400 MHz)

Structural Feature1-Butoxy-3-ethoxy-2-propanol1-(2-Butoxyethoxy)-2-propanolDiagnostic Causality
Terminal Methyl ( CH3​ ) ~0.9 ppm (t, Butyl), ~1.2 ppm (t, Ethyl)~0.9 ppm (t, Butyl), ~1.1 ppm (d, C1 Methyl) The doublet at 1.1 ppm uniquely identifies the CH3​ adjacent to the chiral CH(OH) center in the 124-16-3 isomer.
Methine ( CH−OH ) ~3.8 - 4.0 ppm (m)~3.9 - 4.1 ppm (m)Both feature a downfield multiplet due to oxygen electronegativity.
Ether Methylenes ( CH2​−O ) ~3.4 - 3.6 ppm (m, 8H)~3.4 - 3.7 ppm (m, 8H)Overlapping multiplets; less diagnostic without 2D NMR.
13 C Methine Carbon ~69 - 71 ppm~65 - 67 ppmThe symmetric ether flanking in 13021-52-8 shifts the methine carbon further downfield.
13 C Terminal Methyl ~14.0 ppm (Butyl), ~15.2 ppm (Ethyl)~14.0 ppm (Butyl), ~18.5 ppm (C1 Methyl) The 18.5 ppm signal is a hallmark of the terminal isopropanol-like tail.

Table 2: Diagnostic GC-MS Fragmentation (EI, 70 eV)

Fragment Ion1-Butoxy-3-ethoxy-2-propanol1-(2-Butoxyethoxy)-2-propanolMechanistic Origin
m/z 45 Minor / AbsentBase Peak (100%) α -cleavage yielding [CH3​−CHOH]+ . Highly stable oxonium ion.
m/z 89 Major PeakMinor α -cleavage yielding [Et−O−CH2​−CHOH]+ .
m/z 117 Major PeakMinor α -cleavage yielding [Bu−O−CH2​−CHOH]+ .
m/z 161 AbsentDiagnostic Peak [M−CH3​]+ via loss of the terminal methyl group.

Self-Validating Experimental Protocols

To ensure the trustworthiness of your analytical results, mere data collection is insufficient. The following protocols are designed as self-validating systems to eliminate false positives.

Protocol 1: High-Resolution NMR Spectroscopy with 2D Confirmation

  • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters : Acquire spectra on a 400 MHz NMR spectrometer at 298 K. For 1 H NMR, utilize a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • Self-Validation (2D COSY) : Because the ether methylene protons (3.4–3.7 ppm) heavily overlap, 1D 1 H NMR can sometimes be ambiguous if impurities are present. Execute a 2D COSY (Correlation Spectroscopy) experiment.

    • Logic Check: Trace the cross-peaks from the methyl region (~0.9–1.2 ppm). If a cross-peak connects a methyl doublet directly to the downfield methine proton (~3.9 ppm), you have definitively validated the presence of 1-(2-butoxyethoxy)-2-propanol . If the methyl signals only correlate to upfield CH2​ multiplets (~1.5 ppm), the sample is 1-butoxy-3-ethoxy-2-propanol .

Protocol 2: GC-MS Analysis for Structural Elucidation

  • Sample Preparation : Dilute the sample to 1 mg/mL in GC-grade dichloromethane (DCM).

  • Chromatographic Separation : Inject 1 µL (split ratio 50:1) onto a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Oven program: 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

  • Mass Spectrometry Parameters : Operate in electron ionization (EI) mode at 70 eV. Scan range: 35–300 m/z.

  • Self-Validation (Internal Standard) : Co-inject a known secondary alcohol (e.g., 2-butanol) to validate the α -cleavage response factor and mass axis calibration. The generation of a base peak at m/z 45 is the absolute confirmation of the terminal CH3​−CH(OH)− moiety found in the 124-16-3 isomer.

Visualizing the Analytical Logic

To streamline laboratory operations, the following diagrams map out the decision-making workflow and the underlying chemical mechanisms.

Workflow A Unknown Sample (C9H20O3 Isomer) B 1H NMR Spectroscopy (Check 1.1-1.2 ppm) A->B C GC-MS Analysis (Check m/z 45) A->C D Doublet present? (Terminal CH3) B->D E Base peak m/z 45? ([CH3CHOH]+) C->E F 1-(2-butoxyethoxy)-2-propanol D->F Yes G 1-butoxy-3-ethoxy-2-propanol D->G No E->F Yes E->G No

Analytical workflow for differentiating C9H20O3 isomers using NMR and GC-MS.

MS_Pathway M1 1-butoxy-3-ethoxy-2-propanol [M]+ m/z 176 F1A [Bu-O-CH2-CHOH]+ m/z 117 M1->F1A u03B1-cleavage F1B [Et-O-CH2-CHOH]+ m/z 89 M1->F1B u03B1-cleavage M2 1-(2-butoxyethoxy)-2-propanol [M]+ m/z 176 F2A [CH3-CHOH]+ m/z 45 (Base Peak) M2->F2A u03B1-cleavage F2B [M - CH3]+ m/z 161 M2->F2B u03B1-cleavage

Primary alpha-cleavage mass spectrometry fragmentation pathways for C9H20O3 isomers.

Conclusion

The differentiation of 1-butoxy-3-ethoxy-2-propanol from its isomers is not merely an academic exercise; it is a critical quality assurance step. By understanding the structural causality—specifically how the terminal methyl group in 1-(2-butoxyethoxy)-2-propanol dictates a diagnostic 1 H NMR doublet and a dominant m/z 45 MS fragment—analysts can implement self-validating protocols that guarantee absolute chemical certainty.

References

  • National Center for Biotechnology Information. "1-(2-Butoxyethoxy)-2-propanol | C9H20O3 | CID 31287" PubChem Database. Available at: [Link]

  • Cheméo. "Chemical Properties of 2-Propanol, 1-(2-butoxyethoxy)- (CAS 124-16-3)" Cheméo Database. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Propanol, 1-butoxy-3-ethoxy-

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mis...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, procedural framework for the safe disposal of 2-Propanol, 1-butoxy-3-ethoxy-, a member of the glycol ether family. While this specific isomer may be synthesized for specialized applications, this guide draws upon established safety protocols for closely related and commercially prevalent propylene glycol ethers (P-series), ensuring a robust and reliable methodology.

The causality behind these procedures is rooted in the chemical's characteristic properties: it is a combustible liquid and a serious eye irritant.[1][2] Therefore, our disposal strategy is designed to mitigate these risks at every stage, from initial handling to final waste stream management.

Hazard Profile and Risk Assessment

Understanding the inherent risks of 2-Propanol, 1-butoxy-3-ethoxy- is the foundation of its safe handling. As a propylene glycol ether, it shares characteristics with compounds known to be combustible and capable of causing significant eye and skin irritation.[2][3] Some glycol ethers, particularly the ethylene glycol ether (E-series), have been associated with reproductive and developmental toxicity, underscoring the importance of minimizing exposure regardless of the specific isomer.[4]

The primary routes of exposure are inhalation of vapor and direct contact with the skin and eyes.[1][5] The substance can also form explosive peroxides, especially if distilled after prolonged storage.[1][5] Therefore, all procedures must be designed to prevent vapor accumulation, avoid ignition sources, and eliminate direct physical contact.

Key Hazard and Safety Data

To facilitate a quick risk assessment, the following table summarizes critical safety data for representative P-series glycol ethers.

PropertyValueSignificance & Rationale for Disposal
Hazard Classification Flammable Liquid (Category 3)[6][7], Serious Eye Irritation (Category 2A)[2][8], Skin Irritation (Category 2)[2][3]Dictates the need for ignition source control, specialized waste containers, and mandatory use of eye and skin protection.
Flash Point ~44-49 °C (closed cup) (for related isomers)[5]The low flash point means vapors can form explosive mixtures with air at moderately elevated temperatures. All disposal work must be conducted away from open flames, sparks, or hot surfaces.[1][5]
Primary Hazards Causes serious eye irritation[2][8], Causes skin irritation[2][3], May cause drowsiness or dizziness[9]Explains the necessity for Personal Protective Equipment (PPE) such as safety goggles and chemical-resistant gloves. Work must be performed in a well-ventilated area.[6][8]
Incompatibilities Strong oxidizing agents, Strong acids, Strong bases[10]Waste must be segregated. Never mix this solvent with incompatible chemicals in the same waste container, as this could lead to violent reactions.

Pre-Disposal Protocol: Preparation and Safety

A safe disposal process begins before the first drop of waste is handled. Adherence to this preparatory workflow is critical for mitigating risk.

Step-by-Step Safety Preparation
  • Designate a Disposal Area: Select a well-ventilated location, preferably within a chemical fume hood, for all handling and transfer operations.[6][8] This area must be clear of all ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment.[1][11]

  • Assemble Personal Protective Equipment (PPE): Before handling the chemical, don the following PPE:

    • Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient.[2][8]

    • Hand Protection: Use chemical-resistant gloves. Butyl rubber, neoprene, or nitrile rubber are recommended materials. Inspect gloves for any signs of degradation or puncture before use.

    • Protective Clothing: A chemically resistant apron or lab coat should be worn to protect against splashes.[11]

  • Prepare the Hazardous Waste Container:

    • Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) office. It must be made of a material compatible with the solvent and have a secure, vapor-tight lid.

    • Ensure the container is properly labeled before adding waste. The label should include: "Hazardous Waste," the full chemical name ("2-Propanol, 1-butoxy-3-ethoxy-"), and the associated hazards (e.g., "Ignitable," "Irritant").[8]

  • Spill Kit Readiness: Confirm that a chemical spill kit containing an inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth) is readily accessible.[1][8] Do not use combustible materials like paper towels to absorb large spills.

Waste Disposal and Spill Management Workflow

The following workflow provides a systematic approach to handling both routine disposal and accidental spills. The logical progression is designed to ensure that waste is characterized, contained, and removed in compliance with safety and regulatory standards.

G cluster_prep Preparation Phase cluster_handling Handling & Containment cluster_final Finalization & Disposal A Identify Waste: 2-Propanol, 1-butoxy-3-ethoxy- B Don Appropriate PPE: Goggles, Gloves, Lab Coat A->B C Prepare Labeled Hazardous Waste Container B->C D Is this a spill? C->D E Transfer Waste to Container in Fume Hood D->E No F Contain Spill with Inert Absorbent D->F Yes H Securely Seal Container(s) E->H G Collect Contaminated Material in Sealed Container F->G G->H I Store in Designated Satellite Accumulation Area H->I J Arrange for Pickup by Licensed Disposal Company I->J

Caption: Decision workflow for the disposal of 2-Propanol, 1-butoxy-3-ethoxy-.

Step-by-Step Disposal Procedure
  • Waste Transfer: Carefully pour the waste solvent from your laboratory container into the prepared hazardous waste container. Perform this transfer slowly to minimize splashing and vapor generation. Use a funnel if necessary. This should be done inside a chemical fume hood.

  • Container Sealing: Once the transfer is complete, securely seal the hazardous waste container. Ensure the exterior of the container is clean and free from any chemical residue.

  • Temporary Storage: Place the sealed container in a designated satellite accumulation area. This area must be secure, well-ventilated, and away from heat or ignition sources.[11] Storage should comply with institutional and regulatory time limits, often 180 days or less.

  • Final Disposal: Arrange for the disposal of the waste through your institution's EHS department. Only licensed hazardous waste disposal companies are permitted to transport and process this type of waste.[1]

Accidental Spill Response
  • Evacuate and Alert: If a spill occurs, alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.

  • Control Ignition Sources: Immediately eliminate all potential ignition sources.[1][11]

  • Ventilate: Increase ventilation to the area, typically by ensuring the chemical fume hood is operating at maximum capacity.

  • Containment: For small spills, contain the liquid using a non-combustible absorbent material like sand, earth, or vermiculite.[1][8] Dike the spill to prevent it from entering drains.[8]

  • Collection: Once absorbed, use non-sparking tools to carefully scoop the material into a sealable container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Label the container with the spilled chemical's name and "Spill Debris," and manage it as hazardous waste according to the procedures above.

Regulatory Compliance: Acknowledging Your Responsibility

The disposal of 2-Propanol, 1-butoxy-3-ethoxy- is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[12][13] Under RCRA, this chemical waste would likely be classified as a D001 hazardous waste due to its ignitability (flash point <140°F/60°C).[14]

As the generator of the waste, you are responsible for its safe management from "cradle-to-grave." This includes proper identification, labeling, safe accumulation, and ensuring it is transported by an authorized hauler to a permitted treatment, storage, and disposal facility (TSDF).[13][15] Always follow your state and institutional regulations, which may be more stringent than federal requirements.[13]

By adhering to this guide, you not only ensure your personal safety but also uphold the scientific community's commitment to environmental protection and regulatory compliance.

References

  • Glycol Ether DB - SAFETY DATA SHEET. (2017, July 4). Thames River Chemical Corp.
  • Safety Data Sheet 2-PROPANOL. (2024, March 1). Kanto Chemical Co., Inc.
  • 1-BUTOXY-2-PROPANOL - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Ethylene Glycol. Occupational Safety and Health Administration (OSHA).
  • SAFETY DATA SHEET - ETHERS, N.O.S. (2026, January 2). Thermo Fisher Scientific.
  • Corley, R. A., Bormett, G. A., & Paustenbach, D. J. (2001). Proposed Occupational Exposure Limits for Select Ethylene Glycol Ethers Using PBPK Models and Monte Carlo Simulations. Oxford Academic.
  • Glycol Ethers. (2008, May 6). California Department of Public Health.
  • ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL. International Labour Organization & World Health Organization.
  • SAFETY DATA SHEET - ETHYLENE GLYCOL MONOBUTYL ETHER. Aglayne, Inc.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Safety Data Sheet: Propylene glycol ethyl ether. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET - 1-Butoxy-2-propanol. (2025, January 23). TCI Chemicals.
  • Safety Data Sheet: 2-Ethoxy-1-propanol. (2025, March 26). Carl ROTH.
  • Safety data sheet - 1-Butoxy-2-propanol. (n.d.). CPAChem.
  • SAFETY DATA SHEET - Dipropylene glycol monobutyl ether. (2020, April 21). Fisher Scientific.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
  • SAFETY DATA SHEET - 1-Ethoxy-2-propanol. (2009, September 22). Fisher Scientific.

Sources

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